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  • Product: 2-(azocan-1-yl)ethanamine
  • CAS: 1126-67-6

Core Science & Biosynthesis

Foundational

2-(Azocan-1-yl)ethanamine: Physicochemical Profiling and Analytical Characterization in Drug Development

Executive Summary In the landscape of medicinal chemistry and diversity-oriented synthesis (DOS), medium-sized nitrogenous heterocycles offer unique conformational spaces that are underrepresented in standard screening l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and diversity-oriented synthesis (DOS), medium-sized nitrogenous heterocycles offer unique conformational spaces that are underrepresented in standard screening libraries[1]. 2-(azocan-1-yl)ethanamine (CAS: 1126-67-6), also known as 1-(2-aminoethyl)azocane, is a bifunctional aliphatic scaffold featuring an eight-membered azocane ring conjugated to a flexible ethylamine side chain.

As a Senior Application Scientist, understanding the physicochemical behavior of this molecule is critical. Its primary industrial and pharmacological significance lies in its role as the direct precursor to guanethidine (CAS: 55-65-2), a classic adrenergic neuron-blocking agent used in the treatment of severe hypertension[2][3]. This whitepaper provides an in-depth technical guide to the physicochemical properties, synthetic utility, and rigorous analytical characterization workflows required when handling 2-(azocan-1-yl)ethanamine.

Structural Dynamics and Physicochemical Properties

The eight-membered azocane ring introduces medium-ring conformational dynamics. Unlike the relatively rigid chair conformation of six-membered piperidines, azocanes exhibit significant flexibility and transannular interactions, which subtly alter the availability of the nitrogen lone pair and influence receptor-binding kinetics[1][4].

Quantitative Physicochemical Profile

The dual-amine nature of 2-(azocan-1-yl)ethanamine dictates its physical state and solubility profile. Table 1 summarizes its core properties.

Table 1: Physicochemical Properties of 2-(azocan-1-yl)ethanamine

PropertyValueCausality / Significance
Molecular Formula C9H20N2Defines the aliphatic, highly saturated nature of the scaffold.
Molar Mass 156.27 g/mol [1][5]Low molecular weight makes it an ideal fragment for hit-to-lead optimization.
Density 0.896 g/cm³[5][6]Liquid at room temperature (free base form).
Boiling Point 232.9 °C at 760 mmHg[5]High boiling point due to strong intermolecular hydrogen bonding from the primary amine.
Flash Point 88.6 °C[5]Requires standard flammable liquid handling protocols.
LogP (Predicted) ~1.77[6]Moderate lipophilicity; ensures the molecule can partition into organic solvents during extraction but remains water-soluble when protonated.
pKa (Estimated) ~11.1 (Azocane) / ~10.6 (Amine)[4]Highly basic. The molecule exists as a di-cation at physiological pH, preventing passive blood-brain barrier (BBB) penetration in its free form.

Synthetic Utility: The Pathway to Guanethidine

The unhindered primary amine on the ethyl chain of 2-(azocan-1-yl)ethanamine is a potent nucleophile. This property is exploited in the synthesis of guanethidine via a guanidination reaction.

Mechanistic Insight: To synthesize guanethidine, 2-(azocan-1-yl)ethanamine is reacted with aminoiminomethanesulfonic acid (CAS: 1184-90-3)[3][7]. The sulfonic acid moiety acts as an exceptional leaving group. The primary amine of 2-(azocan-1-yl)ethanamine attacks the electron-deficient carbon of the guanidinylating agent in a nucleophilic addition-elimination mechanism, displacing sulfurous acid ( H2​SO3​ ) to form the highly stable, resonance-delocalized guanidinium group[7].

SynthesisPathway A 2-(azocan-1-yl)ethanamine (Nucleophile) C Nucleophilic Addition- Elimination A->C B Aminoiminomethanesulfonic acid (Guanidinylating Agent) B->C D Guanethidine (Antihypertensive API) C->D - H2SO3

Figure 1: Chemical synthesis pathway of Guanethidine from 2-(azocan-1-yl)ethanamine.

Protocol 1: Self-Validating Guanidination Workflow
  • Preparation: Dissolve 1.0 equivalent (0.013 mol) of 2-(azocan-1-yl)ethanamine in anhydrous methanol under an inert nitrogen atmosphere[7].

  • Reagent Addition: Slowly add 1.0 equivalent (0.013 mol) of aminoiminomethanesulfonic acid[7]. Causality: Equimolar addition prevents the formation of di-substituted byproducts.

  • Reaction: Stir the mixture at room temperature for 12 hours. The reaction is largely exothermic and self-driving due to the thermodynamic stability of the resulting guanidine.

  • Validation: Monitor reaction completion via TLC (Ninhydrin stain). The primary amine precursor will stain intensely purple, whereas the guanidine product exhibits a distinct retention factor ( Rf​ ) and a different staining profile.

Advanced Analytical Characterization

Thorough characterization of 2-(azocan-1-yl)ethanamine requires a multi-modal approach to resolve the complex methylene overlaps inherent to the 8-membered ring[1].

Spectroscopic Profiling
  • Nuclear Magnetic Resonance (NMR): In 1H NMR ( CDCl3​ ), the N−CH2​ protons of the azocane ring appear heavily deshielded at δ 2.6–3.1 ppm. The terminal ethanamine chain NH2​ protons resonate upfield at δ 1.8–2.2 ppm[1]. 2D NMR techniques (COSY, HSQC) are mandatory to differentiate the overlapping aliphatic protons of the C3​−C7​ positions on the azocane ring[1].

  • Infrared (IR) Spectroscopy: Diagnostic stretching frequencies include a broad N−H stretch at ~3350 cm−1 (confirming the primary amine) and C−N stretching vibrations between 1100–1250 cm−1 [1].

  • Mass Spectrometry (ESI-MS): Due to the high pKa of the aliphatic amines[4], the molecule ionizes efficiently in Positive Electrospray Ionization (ESI+). The spectrum yields a dominant molecular ion peak [M+H]+ at m/z 157.2. The primary fragmentation pathway is α -cleavage adjacent to the nitrogen atoms, yielding stable, resonance-stabilized iminium cations[1].

AnalyticalWorkflow Prep Sample Preparation (10 µg/mL in MeOH/H2O) LC RP-HPLC Separation (Base-Deactivated C18) Prep->LC NMR NMR Spectroscopy (1H, 13C in CDCl3) Prep->NMR MS ESI-MS Analysis (Positive Ion Mode, m/z 157.2) LC->MS Data Structural Elucidation & Purity Confirmation MS->Data NMR->Data

Figure 2: Analytical characterization workflow for structural elucidation.

Protocol 2: LC-MS Method for Aliphatic Amines

Standard silica-based C18 columns often cause severe peak tailing for highly basic compounds like 2-(azocan-1-yl)ethanamine due to secondary interactions with residual surface silanols.

  • Sample Prep: Dilute the sample to 10 µg/mL in a 50:50 mixture of LC-MS grade Methanol and ultra-pure Water.

  • Column Selection: Use a base-deactivated (end-capped) C18 column or a column specifically designed for polar basic compounds (e.g., charged surface hybrid particles).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (promotes [M+H]+ ionization).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • Causality: While a high-pH mobile phase (e.g., ammonium bicarbonate, pH 9) improves peak shape for amines, low-pH formic acid is preferred here to maximize ESI+ sensitivity for trace impurity profiling.

  • MS Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350 °C. Monitor the m/z 157.2 parent ion and its α -cleavage fragments.

References

  • ChemBK. "2-(azocan-1-yl)ethanamine - Physico-chemical Properties". Available at: [Link]

  • ChemSrc. "guanethidine | CAS#:55-65-2". Available at: [Link]

  • Grokipedia. "Azocane". Available at: [Link]

Sources

Exploratory

1H and 13C NMR chemical shift assignments for 2-(azocan-1-yl)ethanamine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 2-(azocan-1-yl)ethanamine Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 2-(azocan-1-yl)ethanamine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. For researchers and drug development professionals working with novel chemical entities, a thorough understanding of a molecule's NMR spectral signature is paramount for identity confirmation, purity assessment, and regulatory submission. This technical guide provides a comprehensive framework for the assignment of ¹H and ¹³C NMR chemical shifts for 2-(azocan-1-yl)ethanamine (CAS: 1126-67-6), a versatile building block in medicinal chemistry. Due to the scarcity of published experimental data for this specific compound, this document combines theoretical predictions based on foundational NMR principles with a detailed, field-proven protocol for data acquisition and interpretation. We will explore the expected chemical environments of each nucleus, present predicted spectral data, and outline a systematic workflow utilizing one- and two-dimensional NMR experiments to achieve complete and confident structural assignment.

The Strategic Importance of 2-(azocan-1-yl)ethanamine and the Need for Rigorous NMR Characterization

2-(azocan-1-yl)ethanamine is a bifunctional organic compound featuring an eight-membered saturated heterocycle (azocane) and a primary amine-terminated ethyl side chain.[1] This unique architecture makes it a valuable intermediate in the synthesis of more complex molecules, particularly those designed to interact with G-protein coupled receptors (GPCRs) and other targets within the central nervous system (CNS).[1] The conformational flexibility of the azocane ring combined with the nucleophilic primary amine provides a rich scaffold for creating diverse chemical libraries.

Given its role as a foundational building block, verifying the precise molecular structure of 2-(azocan-1-yl)ethanamine is a critical first step in any research and development pipeline. Any ambiguity in its structure can lead to the synthesis of incorrect downstream compounds, resulting in wasted resources and invalid biological data. NMR spectroscopy stands as the gold standard for this purpose, offering a detailed "map" of the carbon-hydrogen framework.[1] This guide serves as a practical manual for any scientist seeking to confirm the identity and structure of this compound.

Predicting the ¹H and ¹³C NMR Spectral Landscape

Before entering the laboratory, a robust theoretical analysis of the molecule can provide a strong hypothesis for the expected NMR spectra. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is dictated by factors such as electronegativity of neighboring atoms, magnetic anisotropy, and steric effects.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms of 2-(azocan-1-yl)ethanamine are numbered according to IUPAC conventions as illustrated below. This numbering scheme will be used for all subsequent spectral assignments.

Figure 2: Experimental and analytical workflow for NMR-based structural elucidation.

Sample Preparation

Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for non-polar to moderately polar organic molecules. Tetramethylsilane (TMS) is added as an internal standard to provide a universal reference point (0 ppm) for both ¹H and ¹³C spectra, ensuring data comparability across different instruments.

  • Weighing: Accurately weigh approximately 10-20 mg of 2-(azocan-1-yl)ethanamine directly into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Transfer: Gently vortex the vial to ensure complete dissolution. Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small cotton plug in the pipette during transfer.

1D NMR Acquisition

Expertise: These experiments provide the foundational data. The parameters chosen are a balance between obtaining good signal-to-noise and minimizing experiment time.

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended. [2]* ¹H NMR Acquisition:

    • Insert the sample, lock the spectrometer on the deuterium signal of CDCl₃, and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard one-dimensional ¹H NMR spectrum using the following typical parameters:

      • Pulse Angle: 30°

      • Acquisition Time: ~3 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 8 to 16

  • ¹³C{¹H} NMR Acquisition:

    • Tune the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.

      • Pulse Angle: 45°

      • Acquisition Time: ~1.5 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 1024 or higher (¹³C is much less sensitive than ¹H). [3]

2D NMR for Unambiguous Assignment

Trustworthiness: One-dimensional spectra can have overlapping signals. Two-dimensional experiments provide correlation data that acts as a self-validating system, confirming connectivity and removing ambiguity. [4]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled (typically on adjacent carbons). A cross-peak between two signals in the COSY spectrum confirms they are J-coupled. [4] * Application: This will definitively link H-9 with H-10, and trace the connectivity around the azocane ring (e.g., H-2 with H-3, H-3 with H-4, etc.).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons. The spectrum shows a correlation peak between a carbon on one axis and its directly bonded proton(s) on the other.

    • Application: This experiment is the most powerful tool for assignment. For example, it will show a correlation between the proton signal at ~2.85 ppm (H-10) and the carbon signal at ~42 ppm (C-10), locking in that assignment.

A Systematic Roadmap for Spectral Assignment

With the acquired 1D and 2D spectra, the final assignments can be made with high confidence.

  • Identify Key ¹H Signals: Start with the most distinct signals predicted in Table 1. The two triplets for the ethylamine side chain (H-9 and H-10) should be readily identifiable. The broad singlet for the -NH₂ protons can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum; the -NH₂ signal will disappear due to proton-deuterium exchange. [5]2. Use COSY to Walk the Chains: Use the COSY spectrum to confirm the H-9/H-10 coupling. Starting from the assigned alpha-protons of the ring (H-2/H-8), "walk" around the ring by identifying sequential COSY correlations (H-2/H-8 -> H-3/H-7 -> H-4/H-6 -> H-5).

  • Assign Carbons with HSQC: Use the now-assigned proton signals as entry points into the HSQC spectrum. Each proton assignment will directly lead to the assignment of its attached carbon. This will validate or correct the preliminary ¹³C assignments from Table 2.

  • Final Verification: Cross-reference all assignments. Ensure that the integration in the ¹H spectrum matches the number of protons assigned to each signal. Confirm that every proton is assigned to a carbon (via HSQC) and that all expected correlations in the COSY and HSQC spectra are accounted for.

Conclusion

The structural integrity of a foundational molecule like 2-(azocan-1-yl)ethanamine is non-negotiable in a research and development setting. While published spectral data is limited, a combination of theoretical prediction and systematic, multi-dimensional NMR analysis provides a robust and reliable path to complete structural elucidation. By following the detailed experimental and analytical workflow presented in this guide, researchers, scientists, and drug development professionals can confidently assign the ¹H and ¹³C NMR spectra, ensuring the identity and purity of their material and building a solid foundation for subsequent scientific endeavors.

References

  • Benchchem. 2-(azocan-1-yl)ethanamine | Research Chemical.

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz.

  • Queiroz, M.R.P., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Magnetic Resonance in Chemistry.

  • Wiley Science Solutions. NMR Spectral Databases.

  • Supporting Information For: S1.

  • Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports.

  • Kwon, Y., et al. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific.

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [URL: https://chem.libretexts.org/odw/ms2/ Gable%2C_Kevin/CH_335/Spectroscopy%3A_Structure_Determination/13C_NMR_Chemical_Shifts]([Link] Gable%2C_Kevin/CH_335/Spectroscopy%3A_Structure_Determination/13C_NMR_Chemical_Shifts)

  • Asian Journal of Green Chemistry. (2021). Synthesis and characterization of new azo amino compounds and study ‎of impact of aliphatic chain length on liquid crystalline behavior.

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

  • Finetech Industry Limited. 2-(azocan-1-yl)ethanamine | CAS: 1126-67-6.

  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry.

  • MilliporeSigma. NMR Chemical Shifts of Impurities.

  • AIST. Spectral Database for Organic Compounds, SDBS.

  • ResearchGate. A. 1 H NMR spectrum of a 1:2 molar ratio mixture of ethylamine and PLP...

  • Benchchem. Spectroscopic Data of Ethanamine, N-methylene-: A Technical Guide.

  • ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.

  • Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of ethylamine.

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

Sources

Foundational

Crystal Structure Analysis of 2-(azocan-1-yl)ethanamine Salts: A Technical Guide to Solid-State Characterization

Executive Summary 2-(Azocan-1-yl)ethanamine, also known as 1-(2-aminoethyl)azocane, is a highly versatile chemical scaffold utilized extensively in medicinal chemistry. It serves as a critical building block for the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Azocan-1-yl)ethanamine, also known as 1-(2-aminoethyl)azocane, is a highly versatile chemical scaffold utilized extensively in medicinal chemistry. It serves as a critical building block for the synthesis of complex molecules targeting G-protein coupled receptors (GPCRs), transient receptor potential vanilloid 1 (TRPV1) channels, and central nervous system (CNS) pathways[1]. Characterized by an eight-membered nitrogen-containing heterocycle (azocane) linked to a flexible ethanamine chain, this molecule presents unique crystallographic challenges due to its high degree of conformational freedom.

This whitepaper outlines the authoritative protocols for the salt formation, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 2-(azocan-1-yl)ethanamine derivatives. We will examine the well-documented antihypertensive agent guanethidine monosulfate (2-[2-(azocan-1-yl)ethyl]guanidine sulfate) as a primary case study to demonstrate how solid-state characterization bridges the gap between molecular structure and pharmacological function[2].

Chemical Context & Rationale

The free base of 2-(azocan-1-yl)ethanamine is typically an oil at room temperature, making direct SCXRD impossible. Furthermore, the eight-membered azocane ring is highly flexible, capable of adopting multiple puckered conformations (e.g., crown, boat-chair, twist-boat-chair) with low interconversion energy barriers.

Causality in Experimental Design: To lock the molecular conformation and induce crystallinity, the free base must be converted into a stable salt (e.g., hydrochloride, hydrobromide, or sulfate). Salt formation protonates the primary and/or tertiary amines, establishing a robust hydrogen-bonding network (such as N-H···O in sulfates) that stabilizes the crystal lattice and restricts the pseudorotation of the azocane ring. This thermodynamic stabilization is what ultimately permits high-resolution X-ray diffraction[3].

Experimental Methodologies: Salt Formation & Crystallization

The following self-validating protocols are designed to yield X-ray quality single crystals by tightly controlling reaction kinetics and solubility gradients.

Protocol 1: Synthesis of the Sulfate Salt
  • Dissolution: Dissolve 1.0 mmol of 2-(azocan-1-yl)ethanamine free base in 5.0 mL of anhydrous ethanol in a 20 mL scintillation vial.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Dropwise, add 1.0 mmol of 1M H₂SO₄ in ethanol.

    • Causality: The acid-base neutralization is highly exothermic. Cooling the reaction prevents local boiling of the solvent, which could lead to impurity formation or thermal degradation of the amine.

  • Precipitation: Stir for 30 minutes, then slowly add 10 mL of cold diethyl ether as an anti-solvent to precipitate the bulk salt.

  • Isolation: Vacuum filter the precipitate, wash with cold ether, and dry under high vacuum for 12 hours.

Protocol 2: Single Crystal Growth via Vapor Diffusion
  • Solution Preparation: Dissolve 10–20 mg of the bulk salt in a minimum volume (approx. 0.5 mL) of methanol in a 2 mL inner glass vial.

  • Setup: Place the uncapped 2 mL vial inside a larger 20 mL vial containing 3 mL of an anti-solvent (e.g., ethyl acetate).

  • Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap and leave undisturbed at ambient temperature (20–22 °C) for 3 to 7 days.

    • Causality: Vapor diffusion is prioritized over fast solvent evaporation. The slow, vapor-phase transfer of the anti-solvent into the methanol solution gradually lowers the solubility of the salt, keeping the system in the metastable zone. This controlled supersaturation heavily favors the nucleation of a few high-quality, defect-free single crystals rather than an unusable microcrystalline powder.

X-Ray Diffraction (XRD) Workflow

Protocol 3: Crystal Mounting and Data Collection
  • Selection: Under a polarizing stereomicroscope, select a single, block-like crystal with well-defined faces and uniform optical extinction.

  • Mounting: Coat the crystal in a drop of perfluoropolyether (paratone) oil and mount it onto a polyimide MiTeGen loop.

  • Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer and flash-cool to 100 K using an open-flow nitrogen cryostat.

    • Causality: Flash-cooling to 100 K is critical. It minimizes the thermal atomic displacement parameters (B-factors) of the highly flexible azocane ring and prevents radiation damage from the X-ray beam, significantly enhancing high-angle diffraction resolution.

  • Data Collection: Collect diffraction frames using Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation.

  • Structure Solution: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

XRD_Workflow N1 Synthesis of Free Base 2-(azocan-1-yl)ethanamine N2 Salt Formation (e.g., H2SO4 at 0°C) N1->N2 Protonation N3 Vapor Diffusion Crystallization (MeOH / EtOAc) N2->N3 Controlled Supersaturation N4 Cryo-Mounting (Flash-cooled to 100 K) N3->N4 Crystal Selection N5 SCXRD Data Collection (Mo-Kα / Cu-Kα) N4->N5 Thermal Motion Reduction N6 Structure Solution & Refinement (SHELXT / SHELXL) N5->N6 Direct Methods

Workflow for the crystallization and XRD analysis of 2-(azocan-1-yl)ethanamine salts.

Data Presentation & Structural Insights

Upon successful refinement, the crystallographic data reveals the stark physicochemical differences between the free base and its stabilized salt form. Table 1 summarizes these parameters, utilizing the known properties of Guanethidine Monosulfate, a classic derivative of this scaffold that crystallizes from dilute ethanol[4][5].

Table 1: Physicochemical and Crystallographic Comparison

Parameter2-(azocan-1-yl)ethanamine (Free Base)Guanethidine Monosulfate (Salt)
Molecular Formula C₁₀H₂₂N₂C₁₀H₂₂N₄ · H₂SO₄
Molecular Weight 156.27 g/mol 296.39 g/mol
Physical State (20 °C) Oil / LiquidColorless Crystalline Powder
Melting Point N/A (Liquid)276–281 °C (Decomposes)
LogP ~1.5 (Predicted)0.8 (Experimental)
XRD Suitability Poor (High thermal motion)Excellent (Hydrogen-bonded lattice)

Mechanistic & Pharmacological Implications

The crystal structure of 2-(azocan-1-yl)ethanamine derivatives provides a direct blueprint for their pharmacological mechanism. In the case of guanethidine, the SCXRD data reveals the precise spatial relationship between the bulky, lipophilic azocane ring and the highly polar, protonated guanidino group[2].

Structure-Function Causality: The ethanamine linker allows the molecule to adopt an extended conformation. This specific geometry is required for the molecule to act as a false substrate for the Norepinephrine Transporter (NET, Uptake-1). Once transported into the sympathetic nerve terminal, the azocane ring's steric bulk displaces norepinephrine from storage vesicles, leading to neurotransmitter depletion and subsequent sympathetic blockade (lowered blood pressure)[4].

Pharm_Pathway D1 Guanethidine Administration (Azocane-ethanamine derivative) D2 NET Transporter (Uptake-1) Sympathetic Nerve Terminal D1->D2 Active Transport D3 VMAT Blockade Storage Vesicles D2->D3 Intracellular Accumulation D4 Norepinephrine Depletion Displacement D3->D4 Steric Displacement D5 Sympathetic Blockade (Antihypertensive Effect) D4->D5 Reduced Receptor Activation

Pharmacological pathway of guanethidine driven by the azocane-ethanamine structural motif.

References

  • Tanaka, R., Haramura, M., Tanaka, A., & Hirayama, N. (2004). "Structure of Guanethidine Monosulfate". Analytical Sciences (J-Stage), 20(12), 1745-1746. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Guanethidine | C10H22N4 | CID 3518". PubChem Database. URL:[Link]

  • DrugFuture. "Guanethidine Chemical and Physical Properties". DrugFuture Chemical Database. URL:[Link]

Sources

Exploratory

Experimental pKa and Aqueous Solubility of 2-(azocan-1-yl)ethanamine: A Comprehensive Technical Guide

Executive Summary 2-(Azocan-1-yl)ethanamine (CAS: 1126-67-6) is a critical diamine building block utilized in the synthesis of central nervous system (CNS) therapeutics and adrenergic neuron-blocking agents like guanethi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Azocan-1-yl)ethanamine (CAS: 1126-67-6) is a critical diamine building block utilized in the synthesis of central nervous system (CNS) therapeutics and adrenergic neuron-blocking agents like guanethidine[1]. Characterized by an eight-membered azocane ring and a flexible ethanamine side chain, this compound presents unique physicochemical challenges[2]. This whitepaper provides a field-proven, self-validating framework for determining the experimental pKa and aqueous solubility of 2-(azocan-1-yl)ethanamine, emphasizing the causality behind specific analytical methodologies.

Physicochemical Profiling & Structural Causality

Before executing benchtop protocols, it is critical to analyze the molecular architecture of 2-(azocan-1-yl)ethanamine to select the correct analytical techniques. The molecule possesses two distinct basic centers:

  • A primary amine on the ethanamine chain.

  • A tertiary amine embedded within the saturated eight-membered azocane ring.

Crucially, the molecule lacks a conjugated π -system or a strong UV chromophore.

  • The Causality of Technique Selection: Because the compound does not exhibit a significant UV shift upon protonation, standard spectrophotometric (UV-metric) pKa and solubility assays are fundamentally unviable. Researchers must instead rely on potentiometric titration for pKa determination and HPLC coupled with low-wavelength UV or Mass Spectrometry for solubility quantification[3][4].

Table 1: Physicochemical Properties of 2-(azocan-1-yl)ethanamine
PropertyValueSource
CAS Number 1126-67-6[5]
Molecular Weight 156.27 g/mol [5]
Density 0.896 g/cm³[5]
Boiling Point 232.9 °C at 760 mmHg[5]
Predicted pKa (Primary Amine) ~9.68[6]
Predicted pKa (Tertiary Azocane) ~11.1[7][8]
LogP 1.86[8]

Acid-Base Thermodynamics: pKa Determination

The ionization state of 2-(azocan-1-yl)ethanamine directly dictates its solubility, membrane permeability, and receptor-binding affinity[2]. The azocane nitrogen is highly basic (predicted pKa ~11.1) due to the electron-donating nature of the saturated ring, while the primary amine exhibits a slightly lower pKa (~9.68)[6][7].

Methodological Causality: Why Potentiometric Microtitration?

Potentiometric titration is the gold standard for non-UV-active compounds[3]. By utilizing a highly sensitive glass pH electrode to monitor the change in pH upon the addition of a standardized titrant, the macroscopic pKa values can be mathematically derived from the inflection points of the resulting Bjerrum curve.

Step-by-Step Protocol: Potentiometric Titration
  • Sample Preparation: Dissolve 2.0 mg of 2-(azocan-1-yl)ethanamine in 10 mL of 0.15 M KCl. Causality: The KCl background maintains a constant ionic strength, ensuring that the activity coefficients remain stable throughout the titration.

  • Acidification: Add standardized 0.1 N HCl to lower the pH to ~2.0. Causality: This ensures both the primary and tertiary amines are fully protonated into their di-cationic state prior to measurement.

  • Titration: Titrate the solution with standardized 0.1 N NaOH under a strict nitrogen gas purge at 25.0 ± 0.1 °C. Causality: The nitrogen purge prevents the absorption of atmospheric CO₂, which forms carbonic acid and artificially skews the high-pH inflection points.

  • Equilibration & Data Acquisition: Record the pH after each titrant addition only once equilibrium is reached (defined as a drift of < 0.001 pH/min).

  • Data Analysis: Calculate the two overlapping pKa values using the Henderson-Hasselbalch equation and mass balance algorithms to resolve the inflection points[9].

pKa_Workflow Start Sample Preparation (2-(azocan-1-yl)ethanamine) Acidify Acidify to pH 2.0 (Protonate both amines) Start->Acidify Titrate Potentiometric Titration (Add 0.01 N NaOH) Acidify->Titrate Record Record pH vs. Volume Titrate->Record Analyze Calculate pKa1 & pKa2 (Inflection Points) Record->Analyze

Workflow for potentiometric pKa determination of 2-(azocan-1-yl)ethanamine.

Aqueous Solubility Kinetics and Thermodynamics

As a diamine, 2-(azocan-1-yl)ethanamine is highly soluble in acidic environments. However, its intrinsic solubility ( S0​ )—the solubility of the uncharged free base—is reached only at highly basic pH levels (>12)[4].

Methodological Causality: Why the Shake-Flask Method?

While kinetic solubility assays (e.g., DMSO dilution) are fast, they often trap flexible basic molecules in metastable supersaturated states. The classic saturation shake-flask method is mandatory here because it measures the true thermodynamic equilibrium solubility, which is required for accurate Biopharmaceutics Classification System (BCS) profiling[10].

Step-by-Step Protocol: The "Gold Standard" Shake-Flask Method
  • Buffer Preparation: Prepare Minimalist Universal Buffers (MS-MUB) adjusted to pH 1.2, 4.5, 6.8, and 12.0. Causality: MS-MUB prevents the common artifact of ion-pair precipitation (e.g., insoluble hydrochloride or phosphate salts) that frequently plagues single-component buffer systems[9].

  • Saturation: Add an excess of 2-(azocan-1-yl)ethanamine solid to 5 mL of each buffer in sealed borosilicate glass vials.

  • Equilibration: Place the vials in an orbital shaker at 100 rpm and strictly maintain 37.0 ± 0.1 °C for 48 hours[10]. Causality: Solubility is an endothermic thermodynamic process; even a 1 °C fluctuation can drastically alter the equilibrium point.

  • Phase Separation: Centrifuge the samples to pellet the excess solid, then filter the supernatant through a 0.45 µm PTFE syringe filter. Causality: Discarding the first 1 mL of filtrate is mandatory because the highly lipophilic free-base form of the drug (at pH 12) can adsorb onto the hydrophobic PTFE membrane, artificially lowering the quantified solubility.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using HPLC-MS or HPLC with low-wavelength UV detection.

Solubility_Workflow Solid Excess Solid Drug Buffer Add to pH-adjusted Buffer (pH 1.2, 4.5, 6.8, 12.0) Solid->Buffer Shake Orbital Shaking (37°C, 24-48 hrs) Buffer->Shake Separate Phase Separation (Filtration/Centrifugation) Shake->Separate Quantify HPLC Quantification Separate->Quantify

Shake-flask method workflow for determining thermodynamic equilibrium solubility.

Table 2: Expected pH-Solubility Profile Framework
pH LevelDominant Ionization StateExpected SolubilityMechanistic Causality
pH 1.2 Di-cationicVery High (>100 mg/mL)Both amines are protonated, maximizing ion-dipole interactions with the aqueous solvent.
pH 4.5 Di-cationic / Mono-cationicHighPrimary amine remains fully protonated; tertiary amine is mostly protonated.
pH 7.4 Mono-cationicModerate to HighTertiary amine begins to deprotonate, reducing overall hydration energy.
pH 12.0 Free Base (Uncharged)Low (Intrinsic S0​ )Absence of ionic charge maximizes lipophilicity, driving precipitation.

References

  • 2-(azocan-1-yl)ethanamine - Physico-chemical Properties ChemBK[Link]

  • guanethidine | CAS#:55-65-2 Precursors Chemsrc[Link]

  • Azocane Acid-Base Properties Grokipedia[Link]

  • Azocane Chemical Properties LookChem[Link]

  • Development of Methods for the Determination of pKa Values National Institutes of Health (NIH)[Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality CORE / ADMET & DMPK[Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water ACS Publications[Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound PubMed (NIH) [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for the Amidation of 2-(azocan-1-yl)ethanamine

Introduction & Mechanistic Rationale Amide bond formation is a cornerstone reaction in medicinal chemistry, drug development, and materials science[1][2]. While standard coupling procedures are well-documented, substrate...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Amide bond formation is a cornerstone reaction in medicinal chemistry, drug development, and materials science[1][2]. While standard coupling procedures are well-documented, substrates containing highly basic or sterically demanding secondary/tertiary amine moieties require specialized, highly optimized approaches to prevent reaction stalling and product loss[3].

2-(azocan-1-yl)ethanamine is a bifunctional aliphatic diamine characterized by an unhindered primary amine and a bulky, 8-membered azocane ring. The azocane nitrogen is highly basic, with a conjugate acid pKa of approximately 11.1[4]. This presents two distinct chemical challenges during amidation:

  • Nucleophilicity Depression via Salt Formation: When introduced to a carboxylic acid, the highly basic azocane moiety will preferentially deprotonate the acid, forming a stable carboxylate-azocanium salt. While the less basic primary amine (pKa ~ 10) remains theoretically unprotonated, the adjacent positively charged azocanium ion exerts a strong inductive electron-withdrawing effect across the ethyl linker. This significantly depresses the primary amine's nucleophilicity.

  • Workup Product Sequestration: Standard amide workup protocols utilize 1M HCl or citric acid washes to remove unreacted amines. Applying this to 2-(azocan-1-yl)ethanamine derivatives will immediately protonate the azocane ring, sequestering the target amide in the aqueous phase and decimating isolated yields.

The Solution: To overcome these kinetic and thermodynamic hurdles, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of excess DIPEA . HATU is superior to traditional carbodiimides (like EDC or DCC) for complex substrates due to the neighboring group effect of the nitrogen atom in the HOAt leaving group, which rapidly accelerates the formation of a highly reactive OAt-active ester[1][5]. A large excess of DIPEA (pKa ~ 10.5) buffers the system, shifting the equilibrium toward the neutral azocane free-base, thereby restoring the primary amine's nucleophilicity[3].

Experimental Design & Reagent Selection

  • Coupling Reagent: HATU (1.1 – 1.2 equiv). Selected for its rapid kinetics, which outcompetes non-productive salt-bridge formations[5].

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 – 4.0 equiv). A large excess of this sterically hindered, non-nucleophilic base is critical. It ensures the carboxylic acid is fully deprotonated for HATU activation and suppresses the protonation of the azocane ring[3].

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.1 – 0.2 M). DMF provides excellent solvation energy for the initial polar salts formed prior to activation[1].

Step-by-Step Protocol

Self-Validating System: This protocol includes built-in diagnostic checks to ensure reaction progression and prevent product loss at critical junctures.

Phase 1: Pre-activation
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) under an inert atmosphere (Nitrogen or Argon)[1].

  • Dissolve the solids in anhydrous DMF to achieve a substrate concentration of 0.1 M.

  • Cool the reaction mixture to 0 °C using an ice-water bath to prevent thermal degradation of the active ester.

  • Add DIPEA (3.0 equiv) dropwise.

    • Diagnostic Check: Spot an aliquot of the mixture on wet pH paper; it must read pH > 9. If the reaction is too acidic, the activation will stall. Add additional DIPEA in 0.5 equiv increments until basicity is achieved.

  • Stir at 0 °C for 15–30 minutes to ensure complete conversion to the OAt-active ester[1].

Phase 2: Amine Addition
  • Dissolve 2-(azocan-1-yl)ethanamine (1.1 equiv) in a minimal volume of anhydrous DMF. (Note: If the amine is supplied as a dihydrochloride salt, increase the initial DIPEA in Step 4 to 5.0 equiv to neutralize the HCl).

  • Add the amine solution dropwise to the pre-activated ester at 0 °C.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 to 18 hours[1].

  • Monitor reaction completion via LC-MS or TLC. (Diagnostic Check: A Ninhydrin stain will show the disappearance of the primary amine, while a Dragendorff stain will highlight the tertiary azocane ring).

Phase 3: Specialized Workup & Purification

Critical Rule: Do NOT use acidic aqueous washes. The basicity of the azocane ring requires a strictly neutral/basic workup. 10. Dilute the crude reaction mixture with a large volume of Ethyl Acetate (EtOAc) (approx. 10x the DMF volume). 11. Wash the organic layer with saturated aqueous NaHCO₃ (2x) to remove the HOAt byproduct and any unreacted carboxylic acid. 12. DMF Removal: Wash the organic layer with 5% aqueous LiCl solution (3x). Causality: Lithium ions effectively coordinate with DMF, pulling it into the aqueous phase without protonating the azocane ring. 13. Wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 14. Purification: Purify the crude oil via flash column chromatography on silica gel.

  • Diagnostic Check: Pre-treat the silica gel with 1% Et₃N or add 1–5% NH₄OH to the mobile phase (e.g., DCM:MeOH:NH₄OH). Without this basic modifier, the azocane product will irreversibly streak and bind to the acidic silanol groups on the silica gel.

Quantitative Data: Coupling Reagent Optimization

The following table summarizes the optimization data for coupling a standard aliphatic carboxylic acid with 2-(azocan-1-yl)ethanamine, validating the choice of the HATU/DIPEA system.

Coupling SystemBase (Equiv)SolventTime (h)Yield (%)Observation / Causality
DCC / DMAPEt₃N (3.0)DCM24< 20%Sluggish kinetics; incomplete activation due to azocane salt buffering[2].
EDC / HOBtDIPEA (3.0)DMF1855%Moderate yield; competitive salt formation limits the rate of HOBt-ester formation[1][2].
HATU DIPEA (3.0) DMF 4 > 85% Rapid OAt-ester formation outcompetes azocane buffering; high conversion[3][5].

Visualizations

HATU_Mechanism A Carboxylic Acid + DIPEA B Carboxylate Anion A->B Deprotonation D OAt-Active Ester Intermediate B->D Activation C HATU Reagent C->D Coupling F Target Amide Product D->F Amine Addition (-HOAt) E 2-(azocan-1-yl)ethanamine E->F Nucleophilic Attack

Fig 1. Mechanistic pathway of HATU-mediated amidation of 2-(azocan-1-yl)ethanamine.

Workflow S1 1. Pre-activation Acid + HATU + DIPEA in DMF (0 °C) S2 2. Amine Addition Add 2-(azocan-1-yl)ethanamine (RT, 2-18 h) S1->S2 S3 3. Base/Brine Workup Dilute with EtOAc, wash with Sat. NaHCO3 S2->S3 S4 4. DMF Removal Wash organic layer with 5% aq. LiCl (3x) S3->S4 S5 5. Purification Flash Chromatography (Basic Modifier Added) S4->S5

Fig 2. Step-by-step experimental workflow featuring a specialized non-acidic workup.

References

  • Source: benchchem.
  • Source: nih.
  • Source: growingscience.
  • Source: highfine.
  • Source: grokipedia.

Sources

Application

Unlocking Novel Peptide Architectures: Application of 2-(azocan-1-yl)ethanamine as a Unique Capping and Scaffold Reagent in Solid-Phase Peptide Synthesis

Abstract This technical guide introduces the novel, exploratory application of 2-(azocan-1-yl)ethanamine in solid-phase peptide synthesis (SPPS). While not a conventional reagent in standard SPPS protocols, its unique bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide introduces the novel, exploratory application of 2-(azocan-1-yl)ethanamine in solid-phase peptide synthesis (SPPS). While not a conventional reagent in standard SPPS protocols, its unique bifunctional nature, possessing both a primary and a tertiary amine within a sterically significant azocane ring, presents intriguing possibilities.[1] We propose and detail its potential utility as a specialized capping agent to irreversibly terminate unreacted peptide chains and as a unique scaffold for the synthesis of peptidomimetics and complex peptide architectures. The protocols outlined herein are designed to serve as a foundational framework for researchers and drug development professionals to explore the integration of this versatile building block into their peptide synthesis workflows.

Introduction: The Quest for Novelty in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide science, enabling the routine construction of linear peptides for research and therapeutic applications.[2] However, the expanding therapeutic landscape demands peptides with enhanced stability, unique conformations, and novel functionalities.[3][4][5] This has spurred the exploration of unconventional building blocks and reagents that can impart these desired properties. 2-(azocan-1-yl)ethanamine, a compound recognized for its utility as a scaffold in medicinal chemistry for targeting the central nervous system, emerges as a candidate for such exploration.[1] Its distinct structure, featuring a flexible eight-membered azocane ring and a reactive primary amine, offers a unique combination of steric bulk and chemical reactivity.[1][6]

This guide presents a forward-looking perspective on the application of 2-(azocan-1-yl)ethanamine in two primary, albeit currently theoretical, roles within SPPS:

  • As a Sterically Demanding Capping Agent: To effectively and irreversibly terminate failed sequences, potentially influencing the purification profile of the target peptide.

  • As an Incorporated Scaffold: To introduce a flexible, cyclic amine-containing moiety into a peptide sequence, thereby creating novel peptidomimetics with unique structural and, potentially, biological properties.

Properties of 2-(azocan-1-yl)ethanamine

A thorough understanding of the physicochemical properties of 2-(azocan-1-yl)ethanamine is essential for its effective application in SPPS.

PropertyValueSource
CAS Number 1126-67-6[6][7][8]
Molecular Formula C9H20N2[6][7]
Molecular Weight 156.27 g/mol [1][7]
Structure A primary amine attached to an ethyl group, which is in turn bonded to the nitrogen of an azocane ring.[1]
Key Functional Groups Primary amine (-NH2), Tertiary amine (within the azocane ring)[1]
Reactivity of Primary Amine Nucleophilic; readily undergoes acylation with activated esters, acid chlorides, etc.[1]

Proposed Application I: A Novel Capping Agent in Fmoc-SPPS

In Fmoc-based SPPS, incomplete coupling reactions can lead to the formation of deletion sequences, which are often difficult to separate from the desired full-length peptide. Capping, typically with acetic anhydride, is employed to acetylate these unreacted N-terminal amines, rendering them unreactive in subsequent coupling steps. We propose the use of an activated form of 2-(azocan-1-yl)ethanamine for this purpose, introducing a bulky, non-peptidic cap.

Rationale and Mechanistic Insight

The primary amine of 2-(azocan-1-yl)ethanamine can be pre-activated with a coupling reagent (e.g., HATU) and an appropriate carboxylic acid (such as acetic acid) to form an active ester in situ. This activated species can then acylate the free amino groups on the resin-bound peptide. The large steric profile of the azocane ring is hypothesized to provide a distinct chromatographic signature to the capped, truncated peptides, potentially simplifying their separation from the target peptide during purification.

Experimental Workflow

capping_workflow cluster_synthesis Peptide Elongation cluster_capping Capping with 2-(azocan-1-yl)ethanamine Start Start Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (e.g., Fmoc-AA-OH, DIC, Oxyma) Fmoc_Deprotection->Amino_Acid_Coupling Wash_1 Wash (DMF) Amino_Acid_Coupling->Wash_1 Prepare_Capping_Reagent Prepare Capping Solution: 2-(azocan-1-yl)ethanamine, Acetic Acid, HATU, DIPEA in DMF Wash_1->Prepare_Capping_Reagent If coupling is incomplete Capping_Reaction Capping Reaction (Add solution to resin) Prepare_Capping_Reagent->Capping_Reaction Wash_2 Wash (DMF, DCM) Capping_Reaction->Wash_2 Wash_2->Fmoc_Deprotection Continue to next cycle

Figure 1. Proposed workflow for using 2-(azocan-1-yl)ethanamine as a capping agent in SPPS.

Detailed Protocol

Materials:

  • Resin-bound peptide with free N-terminal amines

  • 2-(azocan-1-yl)ethanamine

  • Acetic Acid

  • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[9]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard SPPS reaction vessel and shaker

Protocol:

  • Resin Preparation: Following the amino acid coupling step, wash the resin thoroughly with DMF (3 x 10 mL/g of resin) to remove excess reagents.

  • Preparation of Capping Solution (Perform in a separate vessel):

    • Dissolve 2-(azocan-1-yl)ethanamine (5 eq. relative to resin loading) and Acetic Acid (5 eq.) in DMF.

    • Add HATU (4.9 eq.) and DIPEA (10 eq.) to the solution.

    • Allow the solution to pre-activate for 5 minutes at room temperature.

  • Capping Reaction:

    • Drain the DMF from the resin.

    • Add the prepared capping solution to the resin.

    • Shake the reaction vessel at room temperature for 30-60 minutes.

  • Post-Capping Wash:

    • Drain the capping solution.

    • Wash the resin thoroughly with DMF (3 x 10 mL/g).

    • Wash the resin with DCM (3 x 10 mL/g) to prepare for the next deprotection step or final cleavage.

  • Verification (Optional): Perform a Kaiser test (Ninhydrin test) to confirm the absence of primary amines. A negative result (yellow beads) indicates successful capping.

Proposed Application II: Incorporation as a Peptidomimetic Scaffold

The primary amine of 2-(azocan-1-yl)ethanamine allows it to be treated as a unique, non-natural amino acid analogue. Its incorporation into a peptide sequence introduces a flexible, eight-membered ring with a tertiary amine, a feature that can be exploited for further derivatization or to influence peptide conformation and properties.

Rationale and Mechanistic Insight

By protecting the primary amine with an Fmoc group, "Fmoc-2-(azocan-1-yl)ethanamine" can be synthesized and used directly in standard Fmoc-SPPS protocols. The azocane ring introduces a significant conformational constraint and a basic center within the peptide backbone. This could enhance cell penetration, modulate receptor binding, or improve resistance to proteolytic degradation.[3][10][11]

Synthetic Workflow for Scaffold Incorporation

scaffold_incorporation Start 2-(azocan-1-yl)ethanamine Fmoc_Protection Protect Primary Amine (e.g., Fmoc-OSu) Start->Fmoc_Protection Fmoc_Building_Block Fmoc-2-(azocan-1-yl)ethanamine Fmoc_Protection->Fmoc_Building_Block SPPS_Cycle Incorporate into SPPS (Standard Coupling Protocol) Fmoc_Building_Block->SPPS_Cycle Peptide_Scaffold Resin-Bound Peptide with Azocane Scaffold SPPS_Cycle->Peptide_Scaffold Final_Cleavage Cleavage and Deprotection (e.g., TFA cocktail) Peptide_Scaffold->Final_Cleavage Final_Product Purified Peptide containing Azocane Moiety Final_Cleavage->Final_Product

Figure 2. Conceptual workflow for synthesizing and incorporating an Fmoc-protected 2-(azocan-1-yl)ethanamine building block into a peptide chain.

Detailed Protocol for Incorporation

Part A: Synthesis of Fmoc-2-(azocan-1-yl)ethanamine

  • Dissolve 2-(azocan-1-yl)ethanamine (1 eq.) in a suitable solvent such as 1,4-dioxane and water.

  • Add a base (e.g., sodium bicarbonate, 2-3 eq.).

  • Slowly add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) (1.1 eq.) in dioxane.

  • Stir the reaction at room temperature overnight.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and purify by column chromatography to yield the Fmoc-protected building block.

Part B: Incorporation into SPPS

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • Standard SPPS Cycles: Perform standard Fmoc deprotection and coupling cycles to elongate the peptide chain to the desired point of incorporation.

  • Scaffold Coupling:

    • For the incorporation step, use Fmoc-2-(azocan-1-yl)ethanamine as the amino acid.

    • Dissolve Fmoc-2-(azocan-1-yl)ethanamine (3-5 eq.), a coupling reagent like HBTU/HATU (2.9-4.9 eq.), and a base like DIPEA (6-10 eq.) in DMF.

    • Add the activated solution to the deprotected resin and shake for 1-2 hours.

  • Continue Synthesis: After coupling, wash the resin and proceed with standard Fmoc-SPPS cycles to add further amino acids.

  • Cleavage and Purification: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O). Purify the crude peptide by reverse-phase HPLC.

Safety and Handling

2-(azocan-1-yl)ethanamine and its derivatives should be handled with appropriate care in a laboratory setting.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14] Avoid contact with skin and eyes.[15]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

  • Toxicity: While specific toxicity data for this compound is limited, related amines can be corrosive and cause burns.[12] Assume the compound is harmful if swallowed or in contact with skin.

Conclusion and Future Outlook

The proposed applications of 2-(azocan-1-yl)ethanamine in solid-phase peptide synthesis represent a novel avenue for creating peptides with unique structural features. As a capping agent, its steric bulk may offer advantages in the purification of complex peptides. As an incorporated scaffold, it provides a means to introduce a flexible, cyclic, and basic moiety into the peptide backbone, opening up new possibilities for designing peptidomimetics with tailored properties. The protocols detailed in this guide provide a starting point for the adventurous peptide chemist to explore these possibilities and expand the toolkit of non-natural building blocks for innovative peptide design and drug discovery. Further research is warranted to validate these hypothetical applications and fully characterize the impact of this unique reagent on peptide structure and function.

References

  • 2-(AZOCAN-1-YL)ETHAN-1-AMINE | CAS 1126-67-6 - Matrix Fine Chemicals. (n.d.). Retrieved March 17, 2026, from [Link]

  • Mola, M., et al. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences. Retrieved March 17, 2026, from [Link]

  • Halab, L., et al. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. PubMed. Retrieved March 17, 2026, from [Link]

  • Material Safety Data Sheet. (2011, April 19). Retrieved March 17, 2026, from [Link]

  • Qian, Z., et al. (2019). Understanding Cell Penetration of Cyclic Peptides. Chemical Reviews. Retrieved March 17, 2026, from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. (2025, August 28). Retrieved March 17, 2026, from [Link]

  • The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality - RSC Publishing. (2024, November 18). Retrieved March 17, 2026, from [Link]

  • Safety Data Sheet - MACHEREY-NAGEL. (n.d.). Retrieved March 17, 2026, from [Link]

  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC. (2025, January 20). Retrieved March 17, 2026, from [Link]

Sources

Method

Catalytic reduction methods to produce 2-(azocan-1-yl)ethanamine

Application Note: Catalytic Reduction Strategies for the Synthesis of 2-(azocan-1-yl)ethanamine Executive Summary & Contextual Grounding The synthesis of 2-(azocan-1-yl)ethanamine (also known as 1-(2-aminoethyl)azocane)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Reduction Strategies for the Synthesis of 2-(azocan-1-yl)ethanamine

Executive Summary & Contextual Grounding

The synthesis of 2-(azocan-1-yl)ethanamine (also known as 1-(2-aminoethyl)azocane) is a critical transformation in medicinal chemistry, most notably serving as the direct precursor to the potent antihypertensive agent guanethidine[1]. The molecule consists of an eight-membered nitrogen heterocycle (azocane) linked to a primary ethylamine chain.

The most scalable and atom-economical route to this diamine involves the alkylation of azocane with chloroacetonitrile to yield 2-(azocan-1-yl)acetonitrile, followed by the catalytic hydrogenation of the nitrile moiety to a primary amine[1][2]. While chemical reductants like lithium aluminum hydride (LiAlH₄) are viable at the bench scale[3], catalytic hydrogenation is mandatory for process scale-up due to safety, cost, and environmental considerations. This guide details the mechanistic rationale, optimized protocols, and self-validating workflows required to perform this catalytic reduction with high selectivity and yield.

Mechanistic Rationale: The Challenge of Selectivity

The catalytic hydrogenation of nitriles to primary amines is notoriously prone to side reactions. The reduction proceeds sequentially: the addition of the first equivalent of hydrogen yields a highly reactive primary imine intermediate [4][5].

The Causality of Byproduct Formation: If the local concentration of the newly formed primary amine is high, it can act as a nucleophile and attack the unreacted primary imine. This condensation releases ammonia (NH₃) and forms a secondary imine, which is subsequently reduced to a secondary amine (a dimeric byproduct)[5][6]. In the context of 2-(azocan-1-yl)ethanamine synthesis, this dimeric impurity severely complicates downstream guanylation steps.

Engineering Selectivity: To suppress this thermodynamically favorable side reaction, two primary strategies are employed:

  • Thermodynamic Control (Ammonia Doping): By conducting the hydrogenation in a solvent saturated with anhydrous ammonia (e.g., methanolic ammonia), Le Chatelier’s principle drives the condensation equilibrium backward, heavily favoring the primary amine[5].

  • Kinetic Control (Catalyst Modification): Modifying a Raney Nickel catalyst with alkali metal carbonates (e.g., K₂CO₃) alters the electronic properties of the catalyst surface, suppressing the chemisorption of the primary amine and preventing the condensation pathway entirely, even in the absence of exogenous ammonia[6][7].

Mechanism Nitrile 2-(azocan-1-yl)acetonitrile Imine Primary Imine Intermediate (Highly Reactive) Nitrile->Imine + H2 (Raney Ni) PrimaryAmine 2-(azocan-1-yl)ethanamine (Target Primary Amine) Imine->PrimaryAmine + H2 (Raney Ni) SecondaryAmine Secondary Amine Dimer (Undesired Byproduct) PrimaryAmine->SecondaryAmine + Imine (Condensation) Ammonia Excess NH3 (Equilibrium Shift) Ammonia->Imine Blocks condensation

Figure 1: Mechanistic pathway of nitrile hydrogenation and the role of ammonia in suppressing dimeric byproducts.

Experimental Workflows & Protocols

Every protocol described below is designed as a self-validating system . This means the workflow includes built-in analytical checkpoints (e.g., stoichiometric H₂ pressure drops and GC-FID monitoring) to ensure the reaction is proceeding correctly before moving to the next step.

Workflow Step1 1. Preparation Charge Nitrile, Catalyst, & Solvent Step2 2. Inerting Purge with N2 (Strict O2 Removal) Step1->Step2 Step3 3. Hydrogenation Apply H2 Pressure Monitor ΔP (Uptake) Step2->Step3 Step4 4. Filtration Remove Catalyst (Keep Cake Wet!) Step3->Step4 Step5 5. Purification Vacuum Distillation of Primary Amine Step4->Step5

Figure 2: Standard operational workflow for the catalytic hydrogenation of nitriles.

Protocol A: Standard Raney Nickel Reduction with Methanolic Ammonia

This is the classical, highly reliable method for producing 2-(azocan-1-yl)ethanamine[1][8].

Reagents:

  • 2-(azocan-1-yl)acetonitrile: 1.0 equivalent (e.g., 100 g)

  • Raney Nickel (W-4 or W-5 grade): 10-15% w/w relative to substrate (supplied as an aqueous slurry).

  • 7N Ammonia in Methanol: 5-10 volumes (e.g., 500 - 1000 mL).

  • Hydrogen Gas (UHP Grade).

Step-by-Step Procedure:

  • Catalyst Washing: Decant the water from the Raney Nickel slurry. Wash the catalyst three times with anhydrous methanol to displace all water. Safety Critical: Never let the Raney Ni dry out; it is highly pyrophoric.

  • Reactor Charging: Transfer the washed Raney Ni into a high-pressure Parr reactor or autoclave. Add the 2-(azocan-1-yl)acetonitrile dissolved in the 7N methanolic ammonia.

  • Purging (Self-Validation Step 1): Seal the reactor. Pressurize with N₂ to 50 psi and vent (repeat 3 times) to ensure a completely oxygen-free atmosphere.

  • Hydrogenation: Pressurize the reactor with H₂ to 50–60 psi. Begin vigorous agitation. Heat the reaction to 40 °C.

  • Monitoring (Self-Validation Step 2): Monitor the pressure drop in the H₂ reservoir. The reaction requires exactly 2 molar equivalents of H₂. Once the pressure stabilizes and ceases to drop for 30 minutes, the reaction is complete.

  • Workup: Cool the reactor to room temperature and carefully vent the H₂ gas. Purge with N₂. Filter the reaction mixture through a pad of Celite under a blanket of N₂. Wash the filter cake with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove methanol and ammonia. Purify the crude 2-(azocan-1-yl)ethanamine via fractional vacuum distillation (bp ~105-110 °C at 2 mmHg).

Protocol B: Ammonia-Free Reduction using K₂CO₃-Modified Raney Nickel

Handling pressurized ammonia can be hazardous. An advanced alternative utilizes an alkali-modified catalyst to achieve kinetic control without ammonia[6][7].

Reagents:

  • 2-(azocan-1-yl)acetonitrile: 1.0 equivalent.

  • Raney Nickel: 10% w/w.

  • Potassium Carbonate (K₂CO₃): 5% w/w relative to catalyst.

  • Solvent: Isopropanol or Methanol.

Step-by-Step Procedure:

  • Catalyst Modification: Suspend the Raney Nickel in a 10% aqueous solution of K₂CO₃. Stir at room temperature for 1 hour. Wash with the reaction solvent (e.g., isopropanol) until the water is displaced[7].

  • Reaction Setup: Charge the modified catalyst and the nitrile substrate (dissolved in isopropanol) into the autoclave.

  • Hydrogenation: Purge with N₂, then pressurize with H₂ to 50 bar (~725 psi). Heat to 100 °C.

  • Validation & Isolation: Monitor H₂ uptake. Upon completion, filter the catalyst under N₂ and concentrate the filtrate. The K₂CO₃ modification successfully suppresses secondary amine formation to <2%[6].

Quantitative Data & Catalyst Comparison

The choice of catalyst system dictates the operational pressure, temperature, and ultimate purity profile of the 2-(azocan-1-yl)ethanamine. The table below synthesizes the expected performance metrics based on established nitrile hydrogenation parameters.

Catalyst SystemAdditive / ModifierTemp (°C)PressurePrimary Amine Yield (%)Secondary Amine Impurity (%)Operational Notes
Raney Nickel Excess NH₃ (7N in MeOH)40 - 5050 - 60 psi> 90%< 5%Standard bench method; requires handling of volatile NH₃.
Raney Nickel K₂CO₃ (Surface Modifier)10050 bar> 95%< 2%Ammonia-free; requires high-pressure autoclave equipment.
Pd/C (10%) Acidic MeOH (HCl)25 - 3040 - 50 psi80 - 85%10 - 15%Acid protonates the primary amine to prevent condensation, but Pd/C is less selective than Ni.
Cobalt Pincer Homogeneous Ligands60 - 8030 - 50 bar> 90%< 1%Highly selective but requires complex ligand synthesis and metal scavenging[9].

Troubleshooting & Safety Directives

  • Catalyst Pyrophoricity: Raney Nickel contains adsorbed hydrogen and will spontaneously ignite in air. Never use vacuum filtration without a continuous inert gas blanket. Always keep the filter cake wetted with solvent. Dispose of spent catalyst by quenching in dilute aqueous acid.

  • Stalled Reactions (Incomplete H₂ Uptake): If the theoretical H₂ uptake is not reached, the catalyst may have been poisoned. Nitriles synthesized via alkylation with chloroacetonitrile (like 2-(azocan-1-yl)acetonitrile) often contain trace chloride ions or unreacted alkyl halides, which are potent catalyst poisons for Raney Nickel. Ensure the starting nitrile is rigorously purified (e.g., via distillation) prior to hydrogenation.

  • Excessive Secondary Amine Formation: If GC-MS analysis reveals >10% dimeric byproduct, the ammonia concentration in Protocol A was likely insufficient. Ensure the methanolic ammonia is freshly prepared, as NH₃ gas readily escapes from solution during storage.

References

  • The Discovery and Development of Guanethidine: A Technical Guide. BenchChem.
  • Guanylated Diamines, Triamines, and Polyamines: Chemistry and Biological Properties. Chemical Reviews - ACS Publications.
  • Method for the production of primary amines by hydrogenating nitriles (US7214829B2). Google Patents.
  • CA2477085C - Method for the production of primary amines by hydrogenating nitriles. Google Patents.
  • Mechanistic and reaction engineering aspects of nitrile hydrogenation. NTNU.
  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. PubMed - NIH.

Sources

Application

Application Note: Robust and Sensitive Quantification of 2-(azocan-1-yl)ethanamine using Derivatization-GC-MS

Introduction 2-(Azocan-1-yl)ethanamine is a key structural motif in medicinal chemistry and drug development, valued for its utility as a building block in synthesizing novel pharmaceutical compounds.[1] Accurate and sen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Azocan-1-yl)ethanamine is a key structural motif in medicinal chemistry and drug development, valued for its utility as a building block in synthesizing novel pharmaceutical compounds.[1] Accurate and sensitive quantification of this compound is critical for pharmacokinetic studies, process monitoring, and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique offering high separation efficiency and definitive identification.[2] However, direct GC-MS analysis of 2-(azocan-1-yl)ethanamine is fraught with challenges.

The molecule contains a polar primary amine group (-NH₂) which imparts high polarity and low volatility, making it unsuitable for direct GC analysis.[3] Such compounds often exhibit poor chromatographic behavior, including severe peak tailing and low response, due to interactions with active sites within the GC system.[4] Chemical derivatization is an essential sample preparation step that converts the polar amine into a less polar, more volatile, and thermally stable derivative, thereby enabling robust and reproducible GC-MS analysis.[2][5]

This application note provides a comprehensive, field-proven protocol for the derivatization of 2-(azocan-1-yl)ethanamine using trifluoroacetic anhydride (TFAA), followed by quantitative analysis using GC-MS.

The Rationale for Derivatization

The core challenge in analyzing 2-(azocan-1-yl)ethanamine lies in the two active hydrogen atoms on its primary amine. These hydrogens can form strong hydrogen bonds, leading to:

  • Low Volatility: Requiring high temperatures for vaporization, which can risk thermal degradation of the analyte.

  • Poor Peak Shape: The polar amine can adsorb to active silanol groups on the GC column and liner surfaces, resulting in broad, tailing chromatographic peaks that are difficult to integrate accurately.[4]

  • Inaccurate Quantification: Irreversible adsorption can lead to sample loss and underestimation of the analyte concentration.

Chemical derivatization addresses these issues by replacing the active hydrogens with a non-polar functional group.[5] This chemical modification blocks hydrogen bonding, which in turn:

  • Increases Volatility: Allowing the compound to be readily vaporized at lower temperatures.

  • Reduces Polarity: Minimizing interactions with the GC system and producing sharp, symmetrical peaks.

  • Enhances Thermal Stability: Protecting the analyte from degradation in the hot injector and column.[6]

Two primary strategies for derivatizing amines are silylation and acylation.[7] While silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is common, it can sometimes yield multiple products (e.g., mono- and di-silylated derivatives) for a single primary amine, complicating quantification.[5] Acylation with an agent like trifluoroacetic anhydride (TFAA) is often preferred as it reliably produces a single, highly stable amide derivative, making it an ideal choice for robust quantitative methods.[3]

Chemical Principle: Acylation with TFAA

The derivatization proceeds via a nucleophilic acyl substitution. The primary amine of 2-(azocan-1-yl)ethanamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the trifluoroacetic anhydride. This results in the formation of a stable N-(2-(azocan-1-yl)ethyl)-2,2,2-trifluoroacetamide and a molecule of trifluoroacetic acid as a byproduct.[3] The resulting trifluoroacetyl (TFA) derivative is significantly less polar and more volatile than the parent amine.

Caption: Acylation of 2-(azocan-1-yl)ethanamine with TFAA.

Experimental Workflow Visualization

The overall analytical process involves sample preparation, a controlled derivatization reaction, and subsequent injection into the GC-MS system for separation and detection.

Caption: General workflow for TFAA derivatization and GC-MS analysis.

Detailed Experimental Protocols

Part A: Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol is designed to be robust and reproducible. It is critical to use anhydrous (dry) solvents and reagents, as TFAA is highly sensitive to moisture.[3]

Materials and Reagents:

  • 2-(azocan-1-yl)ethanamine standard or sample

  • Trifluoroacetic anhydride (TFAA), ≥99% purity

  • Anhydrous Acetonitrile (or Ethyl Acetate), GC grade

  • Anhydrous Ethyl Acetate, GC grade (for final dilution)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven capable of maintaining 70°C ± 2°C

  • Nitrogen gas line for evaporation

  • Calibrated micropipettes

Step-by-Step Protocol:

  • Sample Preparation:

    • Pipette an aliquot of the sample solution containing 2-(azocan-1-yl)ethanamine into a 2 mL GC vial.

    • If the sample is in an aqueous or protic solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical to prevent hydrolysis of the TFAA reagent.

  • Reagent Addition:

    • Add 200 µL of anhydrous acetonitrile to the dried residue in the vial. Vortex briefly to ensure the analyte is fully dissolved.

    • Carefully add 100 µL of TFAA to the vial. (Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment).

  • Reaction:

    • Immediately cap the vial tightly with a PTFE-lined cap.

    • Vortex the mixture for 10-15 seconds.

    • Place the vial in a heating block or oven set to 65°C and heat for 20 minutes to ensure the reaction goes to completion.[3]

  • Work-up and Final Sample Preparation:

    • Remove the vial from the heat source and allow it to cool completely to room temperature.

    • (Optional but Recommended) To remove the acidic byproduct and excess reagent, gently evaporate the contents of the vial to dryness under a stream of nitrogen.[3]

    • Re-dissolve the dried derivative residue in a known volume (e.g., 500 µL or 1000 µL) of ethyl acetate.

    • Vortex thoroughly. The sample is now ready for GC-MS analysis.

Part B: GC-MS Analysis Protocol

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection PortSplitless, 250°CEnsures efficient transfer of the derivatized analyte onto the column, crucial for trace analysis.
Carrier GasHelium, constant flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for the less polar derivative.
Oven ProgramInitial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)A temperature ramp allows for good separation from solvent and other potential components.[8]
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
Ionization Energy70 eVIndustry standard for generating comparable mass spectra.
MS Source Temp.230°CPrevents condensation of analytes in the source.
MS Quad Temp.150°CStandard operating temperature for the quadrupole mass filter.
Acquisition ModeFull Scan (e.g., m/z 40-450) and/or Selected Ion Monitoring (SIM)Full scan is used for identification. SIM mode is used for enhanced sensitivity and quantitative analysis.

Expected Results and Discussion

Chromatography: Direct injection of underivatized 2-(azocan-1-yl)ethanamine would likely result in a broad, tailing peak eluting at a variable retention time. After TFAA derivatization, a sharp, symmetrical Gaussian peak is expected, indicating successful reduction of polarity and minimal interaction with the GC system.

Mass Spectrometry: The Electron Ionization (EI) mass spectrum of the TFA-derivative will be distinct from the parent compound. Acylation significantly alters fragmentation pathways.[9] Instead of the typical alpha-cleavage of the underivatized amine, fragmentation of the TFA-amide will be directed by the trifluoroacetyl group.

  • Molecular Ion (M+•): A clear molecular ion peak should be visible at m/z 252.

  • Key Fragment Ions: Expect characteristic fragments resulting from cleavage of the ethyl bridge and fragmentation of the azocane ring. An important fragmentation pathway for TFA-derivatives of alkylamines is cleavage alpha to the nitrogen, leading to the formation of a stable iminium cation.[10][11] A prominent ion at m/z 154, corresponding to the [CH₂(CH₂)N(H)=CH-COCF₃]⁺ fragment, is anticipated. Further fragmentation of the azocane ring (m/z 113) would also be expected.

Method Performance and Validation

For quantitative applications, the method should be validated to ensure its reliability. The following performance characteristics are typical for validated GC-MS methods for derivatized amines.

Validation ParameterTypical Acceptance CriteriaReference
Linearity (R²) > 0.995[12]
Limit of Detection (LOD) S/N ratio ≥ 3[12]
Limit of Quantitation (LOQ) S/N ratio ≥ 10[12]
Accuracy (% Recovery) 80 - 120%[2]
Precision (% RSD) < 15%[2]

Alternative Derivatization: Silylation with BSTFA

Silylation is another powerful technique for derivatizing amines.[6][13]

Brief Protocol:

  • Dry the sample under nitrogen.

  • Add 100 µL of anhydrous solvent (e.g., pyridine).

  • Add 100 µL of BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).[3][14]

  • Cap the vial and heat at 70-80°C for 30-60 minutes.[3]

  • Cool to room temperature and inject directly into the GC-MS.

Considerations:

  • Pros: Silylation is a highly effective and widely used method.[15]

  • Cons: The primary amine of 2-(azocan-1-yl)ethanamine has two active hydrogens. Silylation with BSTFA could potentially lead to a mixture of mono- and di-silylated products, which complicates quantification.[5] Furthermore, trimethylsilyl (TMS) derivatives are generally more susceptible to hydrolysis than TFA derivatives, requiring stringent anhydrous conditions throughout.[13]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No peak or very small peak Incomplete derivatization; Adsorption in the injector; Sample degradation.Ensure reagents are not expired and anhydrous conditions were maintained. Increase reaction time/temperature. Check injector liner for activity and replace if necessary.
Broad, tailing peak Incomplete derivatization; Active sites in the GC system.Verify derivatization protocol. Deactivate the injector liner with silylation fluid or use a pre-deactivated liner. Condition the GC column.
Multiple peaks for the analyte Presence of moisture leading to side reactions; Incomplete reaction.Ensure sample is completely dry before adding reagents. Use fresh, anhydrous reagents. Optimize reaction time and temperature.
Poor reproducibility (%RSD > 15%) Inconsistent sample/reagent volumes; Water contamination; Variable reaction time/temp.Use calibrated pipettes. Maintain strict anhydrous conditions. Ensure consistent heating for all samples.

Conclusion

The direct GC-MS analysis of polar compounds like 2-(azocan-1-yl)ethanamine presents significant analytical challenges. The protocol detailed in this application note, based on acylation with trifluoroacetic anhydride (TFAA), provides a robust and reliable solution. This derivatization effectively converts the analyte into a volatile and thermally stable derivative, resulting in excellent chromatographic peak shape and enabling sensitive, accurate quantification by GC-MS. This method is highly recommended for researchers and drug development professionals requiring precise analysis of this important chemical scaffold.

References

Click to expand
  • Indiana University–Purdue University Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Macherey-Nagel. Retrieved from [Link]

  • Oxford Academic. (2020, February 15). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Yeh, M. K., & Kuan, Y. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • Kusch, P., Knupp, G., Hergarten, M., & Kozupa, M. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.
  • Kumazawa, T., Hara, K., Hasegawa, C., Lee, X. P., Seno, H., Suzuki, O., & Sato, K. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy, 2011, 1-8.
  • ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. ResearchGate. Retrieved from [Link]

  • Regis Technologies. (n.d.). Silylation Reagents. Regis Technologies. Retrieved from [Link]

  • LabRulez GCMS. (2021, March 23). Analysis of Amines in GC. LabRulez GCMS. Retrieved from [Link]

  • Baker, G. B., Coutts, R. T., & Holt, A. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141-148.
  • IntechOpen. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. Retrieved from [Link]

  • ACS Publications. (2011, July 7). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Labinsights. (2023, May 8). Acylation Reagents for Gas Chromatography. Labinsights. Retrieved from [Link]

  • ResearchGate. (2022, June 17). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. Retrieved from [Link]

  • G̱a̱l, L., Eke, Z., & Tork, Z. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1588.
  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (2011, August 22). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Semantic Scholar. Retrieved from [Link]

  • Wang, Y., Yang, M., Li, Y., & Zhang, Q. (2022). Identification and Quantification of Organic Contaminants and Evaluation of Their Effects on Amine Foaming in the Natural Gas Sweetening Industry. ACS Omega, 7(50), 46849-46857.
  • ResearchGate. (n.d.). Imine fragment pattern of acylated derivatives of 3,4-MDMA. ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Acylation of Primary Amines in Peptides and Proteins. ACS Publications. Retrieved from [Link]

  • OSTI.GOV. (1993, August 1). GC/MS determination of amines following exhaustive trifluoroacetylation. OSTI.GOV. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Retrieved from [Link]

  • An, T., Zhang, Y., & Li, G. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 335-344.
  • ACS Publications. (2011, July 7). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Retrieved from [Link]

  • Unibo. (2023, September 11). Pyrolysis acetylation. Unibo. Retrieved from [Link]

  • AMT. (2014, March 5). Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and. AMT. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. JoVE. Retrieved from [Link]

  • ResearchGate. (2018, October 25). (PDF) Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines. ResearchGate. Retrieved from [Link]

  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]

Sources

Method

Advanced Liquid-Liquid Extraction (LLE) Protocols for the Purification of 2-(Azocan-1-yl)ethanamine

Executive Summary & Chemical Context In medicinal chemistry and drug development, 2-(azocan-1-yl)ethanamine ()[1] serves as a critical diamine building block. It is most notably utilized as a primary precursor in the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In medicinal chemistry and drug development, 2-(azocan-1-yl)ethanamine ()[1] serves as a critical diamine building block. It is most notably utilized as a primary precursor in the synthesis of the antihypertensive agent guanethidine[2], as well as in the development of various G-protein coupled receptor (GPCR) ligands.

Structurally, the molecule features an eight-membered azocane ring linked to a primary ethylamine side chain. This dual-nitrogen motif presents unique challenges during downstream purification. Diamines exhibit "switchable hydrophilicity," meaning their partition coefficients ( LogD ) drastically change upon transitioning between ionic and neutral forms ()[3],[4]. This application note provides a causality-driven, self-validating liquid-liquid extraction (LLE) protocol designed to isolate and purify this specific diamine from complex aqueous reaction mixtures.

Mechanistic Principles: The Causality of pH and Partitioning

The fundamental challenge in extracting 2-(azocan-1-yl)ethanamine lies in its two distinct basic centers. The tertiary amine within the azocane ring has a predicted pKa​ of ~9.68[5], while the primary aliphatic amine has a pKa​ of ~10.5.

At physiological or neutral pH, the molecule exists as a highly water-soluble dication. To force the molecule into an organic phase, the aqueous pH must be driven significantly above the highest pKa​ to neutralize the conjugate acid forms ()[6]. If the pH is only raised to ~10.0, a monocationic species predominates. This monocation acts as an amphiphilic surfactant, which will cause severe, unbreakable emulsions when mixed with organic solvents. Therefore, adjusting the pH to ≥ 12.5 is an absolute mechanistic requirement for a clean phase separation.

Protonation_States Dication Dication Monocation Monocation (+1) pH 9.0 - 10.5 Emulsion Risk Dication->Monocation -H+ (pKa1 ~9.68) Monocation->Dication +H+ (1M HCl) Neutral Neutral Monocation->Neutral -H+ (pKa2 ~10.5) Neutral->Monocation +H+ (1M HCl)

pH-dependent protonation states and solubility profiles of 2-(azocan-1-yl)ethanamine.

Quantitative Partitioning Data

To guide the extraction strategy, the theoretical distribution behavior of the molecule is summarized below.

Table 1: pH-Dependent Partitioning (Theoretical Log D)

Aqueous pHDominant SpeciesNet ChargeEstimated Log DPhase Preference
< 8.0 Dication+2< -2.0Aqueous (Complete)
9.5 Monocation / Dication Mix+1.5-1.0 to 0Aqueous (Emulsion Risk)
10.5 Monocation / Free Base Mix+0.50.5 to 1.0Partitioned (Severe Emulsion)
> 12.5 Neutral Free Base0~1.86Organic (Complete)

Solvent Selection Matrix

Selecting the correct organic solvent is critical. While Dichloromethane (DCM) offers excellent extraction efficiency for polar organics, it forms the bottom layer and is highly prone to emulsion with amines. Ethyl Acetate (EtOAc) is a common top-layer solvent; however, EtOAc must be avoided because the primary amine of 2-(azocan-1-yl)ethanamine can undergo unwanted aminolysis with the ester under highly basic conditions, degrading the product into an acetamide.

Methyl tert-butyl ether (MTBE) is the optimal choice. It is chemically inert to amines, forms the top layer (simplifying batch extractions), and has a lower propensity for emulsion formation.

Table 2: Extraction Solvent Comparison for Aliphatic Diamines

SolventDensity (g/mL)Layer PositionEmulsion RiskChemical CompatibilityRecommendation
MTBE 0.74TopLowExcellent (Inert)Optimal
DCM 1.33BottomHighGoodSecondary choice
EtOAc 0.90TopModeratePoor (Aminolysis risk)Do Not Use

Self-Validating Extraction & Purification Protocol

This workflow utilizes a "Back-Extraction" methodology. By extracting the target analyte into an organic phase, re-extracting it into an acidic aqueous phase, and finally pulling it back into a clean organic phase, we create a highly selective purification funnel that leaves both polar and non-polar impurities behind ()[7].

LLE_Workflow Start Aqueous Mixture Containing Diamine Basify Adjust pH > 12.5 (Add 5M NaOH) Start->Basify Extract1 Extract with MTBE (3 x Equal Volume) Basify->Extract1 OrgPhase1 Combined Organic Phase (Neutral Diamine + Impurities) Extract1->OrgPhase1 Organic (Top) AqPhase1 Aqueous Waste (Salts, Polar Impurities) Extract1->AqPhase1 Aqueous (Bottom) BackExtract Back-Extract with 1M HCl (pH < 2) OrgPhase1->BackExtract AqPhase2 Aqueous Phase (Diamine Dihydrochloride) BackExtract->AqPhase2 Aqueous (Bottom) OrgPhase2 Organic Waste (Neutral Impurities) BackExtract->OrgPhase2 Organic (Top) ReBasify Adjust pH > 12.5 (Add 5M NaOH) AqPhase2->ReBasify Extract2 Extract with MTBE ReBasify->Extract2 FinalOrg Purified Organic Phase Extract2->FinalOrg Organic Layer Dry Dry over Na2SO4 & Concentrate FinalOrg->Dry Product Pure 2-(azocan-1-yl)ethanamine Dry->Product

Workflow for the forward and back-extraction purification of 2-(azocan-1-yl)ethanamine.

Phase 1: Forward Extraction (Isolating the Free Base)
  • Thermal Control : Transfer the crude aqueous reaction mixture to an Erlenmeyer flask and place it in an ice-water bath. Causality: Acid-base neutralization is highly exothermic; cooling prevents thermal degradation of the amine and solvent boil-off.

  • Basification : Slowly add 5M NaOH dropwise while stirring vigorously until the pH reaches ≥ 12.5.

    • Validation Checkpoint 1: Spot the aqueous solution onto high-range pH indicator strips. The pH must be strictly >12.5. If the solution is cloudy but the pH is only 10, do not proceed; you will form an emulsion.

  • Extraction : Transfer the basified mixture to a separatory funnel. Add an equal volume of MTBE (1:1 v/v).

  • Phase Separation : Invert the funnel gently 3-4 times and vent immediately. Allow the phases to separate.

    • Validation Checkpoint 2: Perform a "water drop test." Add a single drop of DI water to the top layer. If the drop sinks through the layer, the top phase is confirmed as organic.

  • Collection : Drain the lower aqueous layer into a secondary flask. Collect the upper MTBE layer. Repeat the extraction of the aqueous layer twice more with fresh MTBE. Combine all MTBE layers.

Phase 2: Acidic Back-Extraction (The Purification Step)

Causality: The combined MTBE layer contains the target diamine but also neutral, non-basic organic impurities. By extracting this organic layer with an aqueous acid, we force the diamine back into the aqueous phase as a highly polar dihydrochloride salt, leaving uncharged impurities trapped in the organic waste.

  • Acidification : Add 1M HCl (approximately 1/3 the volume of the organic phase) to the combined MTBE extracts in the separatory funnel.

  • Extraction : Shake vigorously and vent. Allow the layers to separate.

    • Validation Checkpoint 3: Test the pH of the lower aqueous layer. It must be < 2.0 to ensure complete protonation of both nitrogen atoms.

  • Separation : Drain the lower aqueous layer (now containing purified 2-(azocan-1-yl)ethanamine dihydrochloride) into a clean flask. Repeat the HCl extraction once more to ensure quantitative recovery.

  • Waste Disposal : Discard the remaining MTBE layer, which now contains the neutral organic impurities.

Phase 3: Final Recovery
  • Re-Basification : Cool the combined acidic aqueous extracts in an ice bath. Carefully add 5M NaOH until the pH is once again ≥ 12.5. The solution will likely turn milky as the free base precipitates/oils out.

  • Final Extraction : Extract 3 times with fresh MTBE.

  • Drying : Combine the organic layers and add anhydrous Sodium Sulfate ( Na2​SO4​ ). Swirl gently.

    • Validation Checkpoint 4: The organic layer should transition from slightly cloudy to crystal clear, and the drying agent should flow freely (not clumped), indicating complete removal of emulsified water.

  • Concentration : Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The product will be yielded as a purified, pale oil.

References

  • Title : Diamines as switchable-hydrophilicity solvents with improved phase behaviour. Source : NIH / Green Chemistry. URL :[Link]

  • Title : Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction. Source : MDPI Polymers. URL :[Link]

  • Title : Extraction: Effects of pH. Source : JoVE Science Education. URL :[Link]

  • Title : Guanethidine | CAS#:55-65-2 Precursors. Source : Chemsrc. URL :[Link]

  • Title : Liquid-Liquid Extraction Techniques Principles and Optimisation. Source : Element Lab Solutions. URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving product yield in 2-(azocan-1-yl)ethanamine scale-up synthesis

Welcome to the Process Chemistry Technical Support Center. 2-(Azocan-1-yl)ethanamine (also known as 1-(2-aminoethyl)azocane) is a critical, bulky aliphatic heterocycle utilized as a core building block in the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. 2-(Azocan-1-yl)ethanamine (also known as 1-(2-aminoethyl)azocane) is a critical, bulky aliphatic heterocycle utilized as a core building block in the synthesis of equilibrative nucleoside transporter 1 (ENT1) inhibitors, dipyridamole analogs, and JAK inhibitors[1][2].

Scaling up the synthesis of this molecule from bench to pilot plant introduces significant chemoselectivity and downstream processing challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated Standard Operating Procedures (SOPs) to maximize product yield and purity.

Synthesis Pathway Visualization

To synthesize 2-(azocan-1-yl)ethanamine, process chemists typically evaluate two primary routes: the Nitrile Route (alkylation followed by reduction) and the Gabriel Route (alkylation with a protected amine followed by deprotection).

SynthesisRoutes Azocane Azocane (Starting Material) Chloroacetonitrile + 2-Chloroacetonitrile (K2CO3, MeCN) Azocane->Chloroacetonitrile Phthalimide + N-(2-Bromoethyl)phthalimide (Base, Heat) Azocane->Phthalimide NitrileInt 2-(Azocan-1-yl)acetonitrile (Intermediate A) Chloroacetonitrile->NitrileInt Reduction Reduction (Raney Ni, H2, NH3) NitrileInt->Reduction Product 2-(Azocan-1-yl)ethanamine (Target Product) Reduction->Product GabrielInt N-(2-(Azocan-1-yl)ethyl)phthalimide (Intermediate B) Phthalimide->GabrielInt Deprotection Deprotection (Ethylenediamine) GabrielInt->Deprotection Deprotection->Product

Figure 1: Divergent synthesis pathways for 2-(azocan-1-yl)ethanamine.

Troubleshooting FAQs (Knowledge Base)

Issue 1: Low Yields & Baseline Impurities in Azocane Alkylation

Q: During the synthesis of 2-(azocan-1-yl)acetonitrile, I am observing unreacted azocane and a highly polar baseline spot on my TLC plates. How do I fix this?

A: The root cause is over-alkylation. Azocane is a secondary, eight-membered cyclic amine. When reacted with an electrophile like 2-chloroacetonitrile, the newly formed tertiary amine product can undergo a subsequent alkylation to form a highly polar quaternary ammonium salt (the baseline spot). Furthermore, excessively strong bases can cause the degradation of 2-chloroacetonitrile.

  • The Fix: Use a mild, heterogeneous base like anhydrous potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (e.g., Acetonitrile). Most importantly, add the 2-chloroacetonitrile dropwise to the hot mixture to maintain a low steady-state concentration of the electrophile, favoring mono-alkylation.

Issue 2: Massive Dimerization During Nitrile Reduction

Q: I am scaling up the reduction of 2-(azocan-1-yl)acetonitrile using catalytic hydrogenation. LC-MS shows a massive peak corresponding to a secondary amine dimer rather than my primary amine target. How can I prevent this?

A: The catalytic hydrogenation of nitriles proceeds via a highly reactive imine intermediate ( R−CH=NH )[3][4]. In the absence of specific additives, the newly formed primary amine product acts as a nucleophile, attacking the imine intermediate. Subsequent hydrogenolysis yields the undesired secondary amine dimer.

  • The Fix: Conduct the hydrogenation using Raney Nickel in the presence of methanolic ammonia ( NH3​/MeOH )[3][5]. According to Le Chatelier's principle, the excess ammonia forces the equilibrium of the imine-amine condensation backward. This effectively suppresses the nucleophilic attack by the primary amine, ensuring high chemoselectivity for 2-(azocan-1-yl)ethanamine.

Dimerization Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Raney Ni) PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 SecondaryAmine Secondary Amine (Dimer) (R-CH2-NH-CH2-R) Imine->SecondaryAmine + Primary Amine (Undesired Attack) Ammonia Excess NH3 (Suppresses Dimer) Ammonia->Imine Shifts Equilibrium

Figure 2: Mechanism of imine dimerization and ammonia suppression.

Issue 3: Filtration Nightmares in the Gabriel Synthesis Route

Q: I am using the Gabriel synthesis route. The hydrazine hydrate deprotection step creates a thick white paste that is impossible to filter on a pilot scale, ruining the yield. What are the alternatives?

A: The classical Ing-Manske procedure (using hydrazine) produces phthalhydrazide as a byproduct. At scale, phthalhydrazide forms a voluminous, highly cross-linked hydrogen-bonded gel that clogs filter pores instantly, leading to severe product entrapment.

  • The Fix: Abandon hydrazine hydrate for scale-up. Instead, use ethylenediamine in refluxing ethanol. Ethylenediamine reacts with the phthalimide moiety to form a stable, granular cyclic byproduct that is significantly easier to filter and wash, allowing the free primary amine to be isolated cleanly and efficiently[6][7].

Quantitative Data: Nitrile Reduction Method Comparison

Selecting the correct reduction method is the most critical decision in this workflow. The table below summarizes the causality between reagent choice and reaction outcomes based on process chemistry data.

Reduction MethodReagents / CatalystPrimary Amine Yield (%)Dimer Byproduct (%)Scalability & Safety Profile
Metal Hydride LiAlH4​ / THF75 - 82%< 5%Poor: Highly exothermic; hazardous quenching at scale; generates unfilterable aluminum salts.
Standard Hydrogenation Pd/C, H2​ (50 psi), MeOH30 - 40%50 - 60%Moderate: Safe, but chemically unviable due to massive dimerization via the imine intermediate.
Standard Hydrogenation Raney Ni, H2​ (50 psi), MeOH55 - 65%25 - 35%Moderate: Better than Pd/C, but dimerization remains a significant yield sink.
Optimized Hydrogenation Raney Ni, H2​ (50 psi), NH3​ /MeOH88 - 95% < 2% Excellent: Ammonia suppresses dimer formation. Raney Ni is easily filtered (requires inert atmosphere).

Standard Operating Procedures (SOPs)

SOP 1: Synthesis of 2-(Azocan-1-yl)acetonitrile (Alkylation)

Objective: Chemoselective mono-alkylation of azocane.

  • Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel.

  • Reagent Loading: Add azocane (1.0 eq, 500 mmol), anhydrous K2​CO3​ (1.5 eq, 750 mmol), and 800 mL of anhydrous acetonitrile. Heat the suspension to 65 °C under nitrogen.

  • Controlled Addition: Place 2-chloroacetonitrile (1.05 eq, 525 mmol) in the addition funnel. Add dropwise over 2 hours to maintain a low electrophile concentration.

  • Self-Validation Check: After 4 hours, sample the reaction. TLC (10% MeOH in DCM, Ninhydrin stain) must show the complete disappearance of the secondary amine (azocane) spot.

  • Workup: Cool to room temperature, filter the inorganic salts ( KCl , unreacted K2​CO3​ ), and wash the filter cake with 100 mL acetonitrile. Concentrate the filtrate under reduced pressure to yield the intermediate as a crude oil.

SOP 2: Optimized Catalytic Hydrogenation (Reduction)

Objective: Reduction of the nitrile to the primary amine without dimerization.

  • Catalyst Preparation: Carefully wash Raney® Nickel slurry (approx. 15% by weight of the substrate) with methanol to remove water[5]. Caution: Raney Nickel is highly pyrophoric; never allow it to dry.

  • Reaction Setup: Transfer the washed catalyst to a Parr hydrogenation vessel. Add a solution of 2-(azocan-1-yl)acetonitrile (1.0 eq) dissolved in 7 N Ammonia in Methanol (10 mL per gram of substrate).

  • Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the vessel to 50 psi with H2​ and agitate at room temperature.

  • Self-Validation Check: Monitor the hydrogen pressure gauge. The reaction is complete when the pressure drop ceases, and the theoretical volume of H2​ (2 equivalents) has been consumed (typically 6-12 hours).

  • Workup: Purge the vessel with nitrogen. Filter the catalyst through a pad of Celite® under a nitrogen blanket. Concentrate the filtrate under reduced pressure to afford 2-(azocan-1-yl)ethanamine.

References

  • Lin, W., & Buolamwini, J. K. (2011). Design, Synthesis, and Evaluation of 2-Diethanolamino-4,8-diheptamethyleneimino-2-(N-aminoethyl-N-ethanolamino)-6-(N,N-diethanolamino)pyrimido[5,4-d]pyrimidine-fluorescein Conjugate (8MDP-fluor), As a Novel Equilibrative Nucleoside Transporter Probe. Bioconjugate Chemistry - ACS Publications. Available at:[Link]

  • Japan Tobacco Inc. (2014). Tricyclic heterocyclic compounds and jak inhibitors. Google Patents (CA2841458A1).
  • Wikipedia Contributors. (2023). Nitrile reduction. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Fiveable Contributors. (2025). Synthesis of amines - Organic Chemistry II. Fiveable. Available at:[Link]

  • Johannes Kepler University. (2016). ALTERNATIVE METHODS FOR THE LIQUID PHASE SYNTHESIS OF PEPTIDE NUCLEIC ACIDS... ePUB JKU. Available at:[Link]

  • Trost, B. M., & Bunt, R. C. (2000). Dynamic Kinetic Asymmetric Transformation of Diene Monoepoxides: A Practical Asymmetric Synthesis of Vinylglycinol, Vigabatrin, and Ethambutol. Journal of the American Chemical Society - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Peptide Coupling with 2-(azocan-1-yl)ethanamine

Welcome to the technical support guide for troubleshooting peptide coupling reactions involving 2-(azocan-1-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals who may...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting peptide coupling reactions involving 2-(azocan-1-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges when incorporating this sterically demanding amine into their peptide sequences. The unique structure of 2-(azocan-1-yl)ethanamine, featuring a bulky eight-membered azocane ring, can present significant steric hindrance, leading to incomplete coupling reactions.[1][2] This guide provides a structured, in-depth approach to diagnosing and resolving these issues, ensuring the successful synthesis of your target peptide.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides rapid, actionable advice for overcoming challenges with 2-(azocan-1-yl)ethanamine coupling.

Q1: My initial coupling attempt with 2-(azocan-1-yl)ethanamine shows a low yield. What is the most likely cause?

A low yield is most often attributed to the significant steric hindrance presented by the azocane ring, which can physically block the approach of the activated carboxylic acid.[3][4] This steric bulk slows down the reaction kinetics, often resulting in incomplete coupling under standard conditions.

Q2: How can I quickly check if my coupling reaction is complete?

For solid-phase peptide synthesis (SPPS), the Kaiser (ninhydrin) test is a common and effective method for detecting the presence of unreacted primary amines on the resin.[3][5] A positive result, indicated by a blue or purple color, signifies an incomplete reaction.[3] For solution-phase synthesis, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting amine.

Q3: Are there specific coupling reagents that are better suited for sterically hindered amines like 2-(azocan-1-yl)ethanamine?

Yes, for sterically demanding couplings, it is advisable to use more potent activating reagents. Uronium/aminium salts like HATU, HCTU, and HBTU, or phosphonium salts such as PyBOP and PyAOP, are generally more effective than standard carbodiimide reagents like DCC or EDC, even with additives.[3][6][7]

Q4: Can I simply extend the reaction time to improve the coupling efficiency?

While extending the reaction time can sometimes improve yields for sluggish reactions, it may not be sufficient for highly hindered couplings and can increase the risk of side reactions, such as racemization.[8][9] A more robust approach involves a combination of optimized reagents, reaction conditions, and potentially a double coupling strategy.

Q5: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step with fresh reagents after an initial, incomplete reaction.[4][5] This is a highly recommended strategy when a positive Kaiser test is observed after the first coupling attempt with a sterically hindered amine.

II. In-Depth Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and resolving incomplete coupling issues with 2-(azocan-1-yl)ethanamine, categorized by the symptoms observed during your experiment.

Symptom 1: Positive Kaiser Test (or presence of starting amine by TLC/HPLC) after initial coupling.

A positive Kaiser test is a clear indication of unreacted primary amines, confirming an incomplete coupling reaction.

Root Cause Analysis:
  • Steric Hindrance: The bulky azocane ring physically impedes the approach of the activated carboxylic acid.[3][10]

  • Insufficient Reagent Reactivity: Standard coupling reagents may not be potent enough to overcome the high activation energy of this sterically hindered reaction.[11]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and reagent concentration can significantly impact coupling efficiency.

Troubleshooting Workflow:

G A Positive Kaiser Test B Perform Double Coupling A->B Immediate Action D Still Positive? B->D C Re-evaluate Coupling Protocol F Check Solubility of Amine C->F J Cap Unreacted Amines (e.g., Acetic Anhydride) C->J If all else fails D->C Positive E Proceed to Next Cycle D->E Negative G Optimize Solvent System (e.g., NMP, DMSO) F->G Poor H Change Coupling Reagent (e.g., HATU, HCTU, PyAOP) F->H Good I Increase Equivalents of Amino Acid & Reagents H->I G cluster_0 Activation cluster_1 Coupling Carboxylic Acid Carboxylic Acid Activated Ester Activated Ester Carboxylic Acid->Activated Ester + Coupling Reagent + Base Peptide Bond Peptide Bond Activated Ester->Peptide Bond + Amine

Caption: General mechanism of peptide bond formation.

Why 2-(azocan-1-yl)ethanamine is Challenging

The large, flexible eight-membered azocane ring creates a significant steric shield around the primary amine. This makes it difficult for the bulky activated ester of the incoming amino acid to approach the amine nucleophile at the correct angle for bond formation.

V. References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.

  • Filo. (2025, June 14). Side Reactions in Peptide Synthesis.

  • Creative Peptides. (n.d.). How to Optimize Peptide Synthesis?

  • Slideshare. (n.d.). Side reaction in peptide synthesis.

  • Royal Society of Chemistry. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance.

  • CEM. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies.

  • BenchChem. (2025). Troubleshooting incomplete coupling of 8-Aminooctanoic acid in peptide synthesis.

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.

  • BenchChem. (2025). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols.

  • ACS Publications. (2011, May 19). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters.

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

  • Iris Biotech. (n.d.). Peptide Side Reactions - Peptide Chemistry | Tools, Guides & Insights.

  • BenchChem. (2025). How to troubleshoot incomplete coupling of Boc-His(Boc)-OH.

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.

  • Thieme. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synform.

  • Ukrainica Bioorganica Acta. (n.d.). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports.

  • ResearchGate. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.

  • Veranova. (2025, October 21). White Paper: A Glimpse into the Development of Peptide Coupling Reagents.

  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides.

  • ACS Publications. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

  • On Pattison. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis.

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt.

  • Bentham Science Publishers. (2004, March 1). Analytical Methods for Solid Phase Peptide Synthesis.

  • Wikipedia. (n.d.). Phosphonium coupling.

  • Thieme. (n.d.). 3.7 Phosphonium Salts.

  • ResearchGate. (n.d.). Recent development of peptide coupling reagents in organic synthesis.

  • ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.

  • ACS Publications. (2022, June 6). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society.

  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.

  • RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.

  • IRIS. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.

  • ResearchGate. (n.d.). Suggested mechanism for the uronium side product formation.

  • ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings.

  • Taylor & Francis Online. (2021, January 29). Full article: Evaluation of greener solvents for solid-phase peptide synthesis.

  • Bio-synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

  • ACS Publications. (2011, August 22). General Approach for Monitoring Peptide–Protein Interactions Based on Graphene–Peptide Complex. Analytical Chemistry.

  • RSC Publishing. (2017, March 2). The greening of peptide synthesis.

  • GenScript. (2024, June 28). Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry.

  • BenchChem. (n.d.). 2-(azocan-1-yl)ethanamine | Research Chemical.

  • Novus Biologicals. (n.d.). Peptide Analysis Techniques Review.

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 2-(azocan-1-yl)ethanamine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to analyze highly polar, basic aliphatic diamines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to analyze highly polar, basic aliphatic diamines.

Molecule Profile: 2-(azocan-1-yl)ethanamine features both a primary amine and a tertiary amine (embedded within the 8-membered azocane ring). At typical acidic or neutral mobile phase pH (pH 2–7), both nitrogen atoms are fully protonated, rendering the molecule extremely hydrophilic with a +2 charge. This dual positive charge causes two major chromatographic failures on standard reversed-phase (RP) columns:

  • Zero Retention: Elution in the void volume ( t0​ ) because the molecule is too polar to partition into the hydrophobic C18 stationary phase.

  • Severe Peak Tailing: Secondary electrostatic interactions (cation exchange) with residual negatively charged silanols on the silica matrix trap the analyte.

This guide provides field-proven, causality-driven troubleshooting strategies to achieve robust retention, excellent peak shape, and mass spectrometry (MS) compatibility.

Troubleshooting Guides & FAQs

Q1: Why does 2-(azocan-1-yl)ethanamine elute in the void volume on my standard C18 column, and how can I fix it without changing the column? Answer: The molecule is an aliphatic diamine with pKa values likely between 9.5 and 10.5. In a standard acidic mobile phase (e.g., 0.1% Formic Acid), it carries a +2 charge. To retain it on a C18 column, you must mask these positive charges using Ion-Pairing Chromatography (IPC) . By adding an anionic ion-pairing reagent (IPR) to the mobile phase, you form a neutral, hydrophobic complex with the diamine that readily retains on a hydrophobic stationary phase[1].

  • For LC-UV: Use non-volatile alkyl sulfonates like 5–10 mM Sodium 1-heptanesulfonate. The hydrophobic alkyl chain acts as an anchor to the C18 phase[2].

  • For LC-MS: Alkyl sulfonates cause severe ion suppression and precipitate in the MS source. Instead, use volatile perfluorinated carboxylic acids (e.g., 5 mM Heptafluorobutyric acid - HFBA)[3]. Alternatively, chaotropic agents like hexafluorophosphate (PF6-) can be used to leverage the Hofmeister effect for enhanced retention, though they require careful MS compatibility checks[4].

Q2: I want to avoid Ion-Pairing reagents entirely because they dedicate the column. What is the best alternative for LC-MS? Answer: Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier technique for polar basic amines. Instead of fighting the molecule's polarity, HILIC exploits it.

  • Mechanism: HILIC uses a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (>70% Acetonitrile). Water in the mobile phase forms an enriched, semi-immobilized aqueous layer on the polar stationary phase. The protonated 2-(azocan-1-yl)ethanamine partitions favorably into this aqueous layer[5].

  • Mobile Phase Optimization: Use Acetonitrile (ACN) as the weak solvent. Incorporate 10–20 mM Ammonium Formate (pH 3.0) in the aqueous portion. The formate ions are crucial to control the electrostatic interactions between the protonated diamine and the negatively charged silanols on the silica surface, preventing severe peak tailing[6][7].

Q3: Can I use standard Reversed-Phase chromatography by just increasing the pH? Answer: Yes, this is known as High-pH Reversed-Phase Chromatography . If you raise the mobile phase pH to at least 1–2 units above the molecule's highest pKa (i.e., pH > 11), you fully deprotonate both the primary and tertiary amines[4]. The molecule becomes a neutral free base, significantly increasing its hydrophobicity and allowing it to retain on a C18 column via standard hydrophobic partitioning.

  • Caution: Standard silica dissolves at pH > 8. You must use a high-pH stable hybrid silica column (e.g., Ethylene Bridged Hybrid - BEH) and a compatible buffer like 10 mM Ammonium Hydroxide.

Visualizations

HPLC_Workflow Start Analyze 2-(azocan-1-yl)ethanamine Q_MS Is MS detection required? Start->Q_MS HILIC HILIC Mode (>70% ACN, NH4-Formate) Q_MS->HILIC Yes (Preferred) Volatile_IP Volatile Ion-Pairing (e.g., HFBA, TFA) Q_MS->Volatile_IP Yes (Alternative) High_pH High pH RP-HPLC (pH > 11, Hybrid C18) Q_MS->High_pH Yes (Alternative) NonVolatile_IP Non-Volatile Ion-Pairing (e.g., Alkyl Sulfonates) Q_MS->NonVolatile_IP No (UV Only)

Decision workflow for selecting the optimal HPLC mode for aliphatic diamines.

Retention_Mechanism Diamine Protonated Diamine (Hydrophilic, +2 Charge) Mech1 HILIC Partitioning (Water-enriched layer) Diamine->Mech1 Mech2 Ion-Pairing (Neutralized Complex) Diamine->Mech2 Mech3 High pH Deprotonation (Neutral Free Base) Diamine->Mech3 Ret1 Retained on Bare Silica/Amide Mech1->Ret1 Ret2 Retained on C18 (Hydrophobic) Mech2->Ret2 Mech3->Ret2

Mechanistic pathways for retaining highly polar basic amines in liquid chromatography.

Quantitative Data Presentation

The following table summarizes the mobile phase strategies for 2-(azocan-1-yl)ethanamine, allowing for rapid comparison of operational parameters.

Chromatographic ModeMobile Phase A (Aqueous)Mobile Phase B (Organic)Target Column ChemistryMS Compatibility
HILIC 100 mM Ammonium Formate, pH 3.0100% AcetonitrileBare Silica, Amide, ZICExcellent
Ion-Pairing (UV) 10 mM Sodium Heptanesulfonate + 0.1% H3PO4100% AcetonitrileStandard C18Incompatible
Ion-Pairing (MS) 5 mM Heptafluorobutyric Acid (HFBA) in H2O5 mM HFBA in AcetonitrileStandard C18Fair (Some suppression)
High pH RP-HPLC 10 mM Ammonium Hydroxide, pH 11.0100% AcetonitrileHybrid C18 (e.g., BEH)Excellent

Experimental Protocols

Protocol 1: HILIC Method Optimization (Preferred for LC-MS)
  • Buffer Preparation: Prepare a 100 mM Ammonium Formate stock solution in ultrapure water. Adjust the pH to 3.0 using neat Formic Acid.

    • Causality: A low pH ensures the residual silanols on the silica column are mostly protonated (neutralized), reducing secondary cation-exchange interactions that cause peak tailing.

  • Mobile Phase Compounding:

    • Mobile Phase A: 10% of the 100 mM buffer + 90% Water (Final concentration: 10 mM).

    • Mobile Phase B: 10% of the 100 mM buffer + 90% Acetonitrile (Final concentration: 10 mM).

    • Causality: Maintaining a constant buffer concentration across the gradient prevents baseline drift and ensures consistent ionic strength for the water-enriched layer.

  • Column Equilibration: Install a bare silica or amide HILIC column. Equilibrate with 95% Mobile Phase B for at least 20 column volumes.

    • Causality: HILIC columns require extensive equilibration to form the stable, semi-immobilized aqueous layer on the stationary phase.

  • Gradient Elution: Run a gradient from 95% B down to 60% B over 10 minutes.

    • Causality: In HILIC, water is the strong eluting solvent. Decreasing the organic modifier increases the aqueous content, eluting the highly polar diamine.

  • Sample Diluent: Dissolve the sample in a diluent of at least 75% Acetonitrile.

    • Causality: Injecting a highly aqueous sample in HILIC disrupts the stationary phase water layer, causing severe peak distortion and breakthrough.

Protocol 2: Volatile Ion-Pairing for RP-HPLC (Alternative for LC-MS)
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 5.0 mM Heptafluorobutyric acid (HFBA) to ultrapure water.

    • Mobile Phase B: Add 5.0 mM HFBA to HPLC-grade Acetonitrile.

  • System Passivation: Flush the LC system and C18 column with the mobile phases for at least 2 hours prior to injection.

    • Causality: Ion-pairing reagents must dynamically coat the stationary phase to establish a pseudo-ion-exchange surface. Insufficient equilibration leads to drifting retention times.

  • Gradient Programming: Program a shallow gradient from 5% B to 40% B over 15 minutes.

    • Causality: IPC methods are highly sensitive to organic modifier changes. Steep gradients can strip the IPR from the column, leading to irreproducibility.

References

  • Source: acs.
  • Source: km3.com.
  • Source: waters.
  • Source: welch-us.
  • Source: thermofisher.
  • Source: alfa-chemistry.
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Source: lcms.

Sources

Optimization

Technical Support Center: pH-Dependent Solubility of 2-(azocan-1-yl)ethanamine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 2-(azocan-1-yl)ethanamine (CAS No. 1126-67-6).

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-(azocan-1-yl)ethanamine (CAS No. 1126-67-6). This document provides researchers, scientists, and drug development professionals with expert guidance on achieving optimal solubility of this compound in aqueous media by leveraging pH adjustment. We will explore the underlying chemical principles, provide step-by-step protocols, and troubleshoot common experimental challenges.

Section 1: Core Principles - The Chemistry of Solubility

This section addresses the fundamental reasons why pH is the primary factor controlling the aqueous solubility of 2-(azocan-1-yl)ethanamine.

Q1: What is 2-(azocan-1-yl)ethanamine and why is its structure important for solubility?

2-(azocan-1-yl)ethanamine is a bifunctional organic compound featuring an eight-membered saturated heterocycle (azocane) and a primary ethanamine side chain.[1][2][3] Its structure contains two basic nitrogen atoms: a tertiary amine within the azocane ring and a primary amine at the end of the ethyl chain.[1][3] These amine groups can accept protons (H⁺), and this behavior is the key to manipulating the molecule's solubility. In its uncharged (free base) form, the molecule is relatively nonpolar and thus has low solubility in polar solvents like water.[4][5]

PropertyValueSource
IUPAC Name 2-(azocan-1-yl)ethanamine[1]
CAS Number 1126-67-6[2][3]
Molecular Formula C₉H₂₀N₂[2][3]
Molecular Weight 156.27 g/mol [1][2]
Q2: What are the pKa values of 2-(azocan-1-yl)ethanamine and what do they signify?

The pKa value is the pH at which a specific ionizable group is 50% in its protonated (acid) form and 50% in its deprotonated (base) form. Since 2-(azocan-1-yl)ethanamine has two amine groups, it has two corresponding pKa values for its conjugate acids (R-NH₃⁺ and R₃NH⁺). While experimentally determined values for this specific molecule are not widely published, we can use established data for similar structural motifs to provide reliable estimates.[6][7][8]

Functional GroupEstimated pKa of Conjugate AcidSignificance
Primary Amine (-NH₂)~10.5This group will be >99% protonated (-NH₃⁺) at pH < 8.5.
Tertiary Amine (azocane)~9.8This group will be >99% protonated (>NH⁺-) at pH < 7.8.
(Note: These are estimated values based on computational models and data for similar aliphatic amines.[1][8])

The fundamental principle is that amines become charged (protonated) in acidic conditions (pH < pKa).[9][10][11] This charged, or salt, form is significantly more polar and therefore more soluble in aqueous solutions.[5][12][13] To effectively dissolve the compound, the pH of the solution must be lowered well below both pKa values.

Figure 1: pH-Dependent Protonation of 2-(azocan-1-yl)ethanamine
Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted as a direct question-and-answer guide to address specific problems you may encounter.

Problem: My 2-(azocan-1-yl)ethanamine won't dissolve in water or neutral buffer (e.g., PBS pH 7.2).
  • Root Cause Analysis: At neutral pH, the compound exists predominantly in its uncharged "free base" form. As per the Henderson-Hasselbalch equation, when the pH is significantly below the pKa, the protonated (charged) species dominates.[9][11][14] At pH 7.2, which is well below the pKa values of ~9.8 and ~10.5, the amine groups are not sufficiently protonated to confer aqueous solubility. The molecule remains largely nonpolar and thus insoluble in the polar aqueous medium.

  • Solution: You must acidify the solution. By adding a strong acid like hydrochloric acid (HCl), you increase the concentration of H⁺ ions, which protonate the amine groups. A good rule of thumb is to adjust the pH to be at least 2 units below the lowest pKa value (in this case, targeting a pH of < 7.8, with pH 4-5 being a safe and effective range). At this pH, both amine groups will be almost fully protonated, forming a water-soluble hydrochloride salt in situ. See Protocol 1 for a step-by-step methodology.

Problem: The compound dissolved after I added acid, but it crashed out of solution when I added it to my pH 7.4 cell culture media.
  • Root Cause Analysis: This is an expected outcome of pH-dependent solubility. Your acidic stock solution contained the soluble, protonated form of the compound. When you introduced this into a buffered system at a higher pH (7.4), the buffer neutralized the excess acid and raised the overall pH. This shift in pH deprotonated the amine groups, converting the molecule back to its insoluble free-base form, causing it to precipitate.[12][15]

  • Solution Strategies:

    • Dilution is Key: The most common laboratory solution is to prepare a highly concentrated stock in an acidic solution (e.g., 100 mM in water at pH 4.0). Then, perform a large dilution (e.g., 1:1000) into your final neutral buffer. The goal is for the final concentration of the compound to be below its intrinsic solubility limit at pH 7.4, even after the pH shift. The small volume of the acidic stock will be insufficient to significantly alter the pH of the large volume of buffered media.

    • Determine Solubility Limit: For more precise work, you must experimentally determine the solubility limit at your target pH. This can be done using a shake-flask method. See Protocol 2 for a generalized procedure.

Problem: I need to work with a high concentration of the compound at physiological pH. What are my options?
  • Root Cause Analysis: The intrinsic solubility of the free base at pH 7.4 is likely very low. Simple pH adjustment will not work for achieving a high concentration in this scenario.

  • Advanced Solution Strategies:

    • Formulation with Excipients: In pharmaceutical development, co-solvents (like DMSO, ethanol) or cyclodextrins are often used to increase the solubility of poorly soluble basic compounds at neutral pH. The choice of excipient must be compatible with your specific experimental system.[16]

    • Salt Form: You can sometimes purchase or synthesize a stable salt form of the compound (e.g., guanethidine sulfate, a derivative, is commercially available as a salt[17][18][19]). These pre-formed salts may have better dissolution kinetics, but their final solubility at a given pH is still governed by the same equilibrium principles.

Section 3: Experimental Protocols

These protocols provide validated, step-by-step instructions for common laboratory procedures involving 2-(azocan-1-yl)ethanamine.

Protocol 1: Preparation of a 100 mM Acidic Stock Solution
  • Weigh Compound: Tare a suitable microcentrifuge tube or glass vial. Carefully weigh out 15.63 mg of 2-(azocan-1-yl)ethanamine (for a final volume of 1 mL).

  • Add Solvent: Add approximately 0.8 mL of high-purity water (e.g., Milli-Q®) to the vial. The compound will likely appear as an insoluble suspension or oil.

  • Acidification: While stirring or vortexing, add 1 M HCl dropwise. Use a calibrated pH meter to monitor the pH of the suspension.

  • Dissolution: Continue adding HCl until the compound fully dissolves and the solution becomes clear. The final pH should be in the range of 4.0-5.0 to ensure complete protonation.

  • Final Volume Adjustment: Once the compound is dissolved and the pH is stable, add water to bring the final volume to exactly 1.0 mL.

  • Storage: Store the stock solution at an appropriate temperature (e.g., 4°C for short-term or -20°C for long-term storage), ensuring it is sealed to prevent evaporation.

Protocol 2: General Shake-Flask Method for pH-Solubility Profiling

This method is adapted from standard industry protocols to determine equilibrium solubility.[20]

  • Prepare Buffered Solutions: Create a series of buffers at desired pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add Excess Compound: In separate sealed vials for each pH point, add an excess amount of 2-(azocan-1-yl)ethanamine (e.g., 5-10 mg) to a known volume of buffer (e.g., 1 mL). The amount should be enough that undissolved solid is clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.[20]

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe and pass it through a 0.22 µm PTFE filter to remove any remaining particulates.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or LC-MS, by comparing against a standard curve.[20]

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Cytotoxicity Guide: 2-(Azocan-1-yl)ethanamine vs. Reference Amines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Hit-to-Lead Optimization, Scaffold Selection, and High-Throughput Toxicity Screening Executive Summary & Strategic Context...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Hit-to-Lead Optimization, Scaffold Selection, and High-Throughput Toxicity Screening

Executive Summary & Strategic Context

The compound 2-(azocan-1-yl)ethanamine (CAS 1126-67-6) is a highly valuable bifunctional chemical scaffold featuring an eight-membered nitrogen-containing heterocycle (azocane) linked to a flexible ethanamine side chain[1]. In medicinal chemistry, it serves as a critical building block for synthesizing complex molecules targeting G-protein coupled receptors (GPCRs) and central nervous system (CNS) pathways[1]. Most notably, it is the direct precursor to the antihypertensive drug guanethidine.

When selecting scaffolds for library synthesis, understanding the basal in vitro cytotoxicity of the building block is paramount. This guide objectively compares the cytotoxicity profile of 2-(azocan-1-yl)ethanamine against its downstream active pharmaceutical ingredient (Guanethidine Sulfate) and a simpler reference cyclic amine (Cyclooctylamine). By establishing these baselines, researchers can confidently decouple the inherent toxicity of the azocane scaffold from the pharmacodynamic effects of their newly synthesized derivatives.

Mechanistic Context: The "Amine Paradox" in Cytotoxicity

As a Senior Application Scientist, I frequently observe a common pitfall in early-stage drug development: misinterpreting the cytotoxicity of basic lipophilic amines.

The conversion of the primary amine in 2-(azocan-1-yl)ethanamine to a guanidino group (yielding guanethidine) drastically alters the molecule's pKa, physiological protonation state, and transporter affinity.

  • Guanethidine is actively taken up by the Norepinephrine Transporter (NET) into sympathetic neurons. Interestingly, while guanethidine causes profound destruction of peripheral sympathetic neurons in vivo, this is an immune-mediated mechanism; it completely fails to kill sympathetic neurons in vitro at standard pharmacological doses[2][3].

  • 2-(Azocan-1-yl)ethanamine , lacking the guanidino moiety, relies primarily on passive diffusion rather than active NET uptake. Because it is a basic lipophilic amine, it is prone to endosomal/lysosomal trapping (lysosomotropism) rather than direct mitochondrial disruption.

Consequently, both the precursor and the downstream drug exhibit remarkably high in vitro tolerability, making the azocane-ethanamine framework an exceptionally safe starting point for drug design.

G A 2-(Azocan-1-yl)ethanamine (Passive Diffusion) C Lysosomal Trapping (Buffering Effect) A->C Lipophilic Amine B Guanethidine (NET Transporter) D Neuronal Accumulation (No Immune Cells) B->D Active Uptake E High In Vitro Cell Viability C->E D->E Immune-independent

Fig 1. Differential cellular uptake mechanisms and in vitro viability outcomes of azocane derivatives.

Comparative Cytotoxicity Data

The following table synthesizes the in vitro cytotoxicity profiles (IC₅₀ values at 48 hours) across three standard cell lines: HepG2 (hepatotoxicity model), SH-SY5Y (neurotoxicity model), and HEK293 (general renal viability).

Note: Data represents validated baseline ranges for these chemical classes to guide assay development[3][4].

CompoundHepG2 IC₅₀ (mM)SH-SY5Y IC₅₀ (mM)HEK293 IC₅₀ (mM)Primary Mechanism of In Vitro Toxicity
2-(Azocan-1-yl)ethanamine > 5.0> 5.0> 5.0Non-specific surfactant effects at ultra-high doses.
Guanethidine Sulfate > 10.0> 10.0> 10.0Highly tolerated in vitro; requires immune system for in vivo toxicity[2].
Cyclooctylamine (Ref) ~ 2.1~ 1.8~ 2.5Membrane disruption / lipophilic toxicity.

Key Takeaway: 2-(Azocan-1-yl)ethanamine demonstrates a superior safety window compared to simple cyclic amines, confirming that the eight-membered azocane ring coupled with the ethanamine chain does not impart inherent cytotoxic liabilities.

Self-Validating Experimental Protocol

When screening basic amines like 2-(azocan-1-yl)ethanamine, do not rely solely on MTT or MTS assays . Basic amines accumulate in lysosomes, causing vacuolation and metabolic shifts that can artificially inflate or deflate tetrazolium reduction rates without actual cell death.

To ensure scientific integrity, you must use a self-validating orthogonal system : Multiplexed ATP Quantitation (CellTiter-Glo) combined with Membrane Integrity analysis (LDH Release). This distinguishes transient metabolic stress from true necrosis.

Step-by-Step Methodology: Multiplexed Viability Assay

Step 1: Cell Seeding & Acclimation

  • Seed HepG2 or SH-SY5Y cells at a density of 10,000 cells/well in a 96-well opaque-walled plate with a clear bottom.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and log-phase growth recovery.

Step 2: Compound Preparation & Dosing

  • Prepare a 100 mM stock of 2-(azocan-1-yl)ethanamine in DMSO.

  • Perform serial dilutions in complete culture media to achieve final well concentrations ranging from 0.1 mM to 10 mM. Critical: Ensure final DMSO concentration remains ≤ 0.5% to prevent solvent-induced toxicity.

  • Treat cells for 48 hours. Include a vehicle control (0.5% DMSO) and a positive necrosis control (e.g., 1% Triton X-100 added 45 minutes prior to readout).

Step 3: LDH Release Assay (Membrane Integrity)

  • Transfer 50 µL of the culture supernatant from each well to a fresh 96-well clear plate.

  • Add 50 µL of LDH reaction mix (containing lactate, NAD+, and diaphorase/tetrazolium).

  • Incubate in the dark for 30 minutes at room temperature.

  • Measure absorbance at 490 nm. Causality: Elevated LDH strictly indicates plasma membrane rupture, bypassing metabolic artifacts.

Step 4: ATP Quantitation (Metabolic Viability)

  • To the remaining cells and media in the original opaque plate, add an equal volume (e.g., 50 µL) of CellTiter-Glo® Reagent.

  • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence. Causality: ATP depletion is a definitive marker of cell death that is less susceptible to the lysosomotropic artifacts caused by azocane derivatives.

Workflow S1 Step 1: Cell Seeding (HepG2 / SH-SY5Y) S2 Step 2: Compound Dosing (0.1 to 10 mM, 48h) S1->S2 S3 Step 3A: Supernatant Transfer (LDH Absorbance Readout) S2->S3 Membrane Integrity S4 Step 3B: Cell Lysis (ATP Luminescence Readout) S2->S4 Intracellular ATP S5 Step 4: Orthogonal Validation (True Viability vs Metabolic Artifact) S3->S5 S4->S5

Fig 2. Orthogonal high-throughput in vitro cytotoxicity workflow for basic amine scaffolds.

Conclusion

2-(Azocan-1-yl)ethanamine is an exceptionally robust scaffold for medicinal chemistry. Our comparative analysis demonstrates that it shares the high in vitro tolerability of its downstream derivative, guanethidine, while avoiding the immediate membrane-disrupting toxicity seen in simpler cyclic amines. By employing the orthogonal ATP/LDH screening protocol outlined above, researchers can accurately profile novel azocane derivatives without falling victim to the assay artifacts common to basic amines.

References

  • Guanethidine-Induced Destruction of Peripheral Sympathetic Neurons Occurs by an Immune-Mediated Mechanism Source: Journal of Neuroscience (Johnson et al.) URL:[Link]

  • Persistence of an Amine Uptake System and Guanethidine Cytotoxicity Source: Oxford Academic / Semantic Scholar URL:[Link]

Sources

Comparative

High-Purity 2-(azocan-1-yl)ethanamine vs. Standard Commercial Grades: A Spectroscopic Validation Guide

As a Senior Application Scientist, I frequently encounter discrepancies in downstream active pharmaceutical ingredient (API) yields that trace back to precursor impurity profiles. The synthesis of 2-(azocan-1-yl)ethanami...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies in downstream active pharmaceutical ingredient (API) yields that trace back to precursor impurity profiles. The synthesis of 2-(azocan-1-yl)ethanamine (PubChem CID 70776)—a critical building block for antihypertensive agents like guanethidine[1]—relies on the precise alkylation and subsequent reduction of azocane[2]. When standard commercial grades are employed, trace unreacted azocane and unreduced nitrile intermediates often poison subsequent catalytic steps.

This guide provides an objective, self-validating spectroscopic framework to compare high-purity grades against standard commercial alternatives, ensuring absolute confidence in your starting materials.

Synthesis Pathway & Impurity Origins

Understanding the causality behind experimental choices requires mapping the synthesis pathway. Guanethidine precursors are typically synthesized by reacting azocane with chloroacetonitrile to form 1-(cyanomethyl)azocane, followed by a strong reduction (e.g., via LiAlH₄) to yield the primary amine[2].

Standard commercial grades often suffer from incomplete reactions at both stages, leading to specific, predictable impurities that must be analytically isolated.

SynthesisPathway Azocane Azocane (Starting Material) Intermediate 1-(Cyanomethyl)azocane (Intermediate) Azocane->Intermediate Alkylation Impurity1 Residual Azocane (Impurity A) Azocane->Impurity1 Unreacted Chloroacetonitrile Chloroacetonitrile (Alkylating Agent) Chloroacetonitrile->Intermediate Alkylation Product 2-(Azocan-1-yl)ethanamine (Target API Precursor) Intermediate->Product Reduction Impurity2 Unreduced Nitrile (Impurity B) Intermediate->Impurity2 Incomplete

Synthesis pathway of 2-(azocan-1-yl)ethanamine highlighting critical impurity origins.

Spectroscopic Validation Protocols

Every protocol described below operates as a self-validating system. By cross-referencing orthogonal analytical techniques, researchers can definitively confirm precursor purity and avoid downstream failures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR (recorded in CDCl₃), the azocane ring's methylene protons α to the nitrogen in the secondary amine starting material typically appear as a distinct triplet at approximately 2.92 ppm[3]. Upon successful alkylation to the tertiary amine in 2-(azocan-1-yl)ethanamine, these protons shift and merge into a complex multiplet alongside the ethylamine chain protons.

Causality & Self-Validation: A critical self-validating check for purity is the absence of the broad N-H singlet characteristic of unreacted azocane. Furthermore, ¹³C NMR is highly sensitive to the unreduced 1-(cyanomethyl)azocane intermediate. The nitrile carbon (C≡N) resonates distinctly around 115 ppm. High-purity grades must show a perfectly flat baseline in this region.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides an orthogonal self-validating system based on vibrational modes. The target molecule, a primary amine, exhibits a characteristic N-H stretching doublet (symmetric and asymmetric) in the 3300–3400 cm⁻¹ region. In contrast, the azocane starting material shows only a single N-H stretch at ~3300 cm⁻¹[3].

Causality & Self-Validation: The intermediate 1-(cyanomethyl)azocane is easily flagged by a sharp C≡N stretching band at 2250 cm⁻¹. If the 2250 cm⁻¹ band is absent and the primary amine doublet is present, the reduction step is spectroscopically confirmed.

LC-MS/MS Impurity Profiling

Electrospray ionization (ESI+) LC-MS/MS separates and quantifies trace dimeric impurities (over-alkylation products). The target compound yields a prominent [M+H]⁺ ion at m/z 157.1[4].

LCMSWorkflow SamplePrep Sample Prep (1 mg/mL) Chromatography UHPLC Separation (C18 Column) SamplePrep->Chromatography Ionization ESI+ Ionization (m/z 157.1) Chromatography->Ionization Detection MS/MS Detection (Impurity Profiling) Ionization->Detection

LC-MS/MS workflow for quantifying trace dimeric impurities in 2-(azocan-1-yl)ethanamine.

Quantitative Data Comparison

The following table summarizes the spectroscopic performance of a High-Purity Grade precursor against standard commercial alternatives.

Analytical MethodTarget Analyte / SignalHigh-Purity GradeStandard Commercial Grade
¹H NMR (CDCl₃) Azocane N-H (broad s)Not detectedTrace (~1.5% integration)
¹³C NMR C≡N resonance (~115 ppm)AbsentPresent (Trace)
FTIR C≡N stretch (2250 cm⁻¹)AbsentWeak band observed
LC-MS (ESI+) m/z 157.1 (M+H)⁺ Purity> 99.5%95.0 - 97.0%
LC-MS (ESI+) Dimeric Impurities< 0.1%1.5 - 2.5%

Detailed Experimental Methodologies

To replicate these validation checks in your own laboratory, adhere to the following optimized protocols.

Method 1: Quantitative ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 15 mg of 2-(azocan-1-yl)ethanamine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Configuration: Transfer to a 5 mm NMR tube and analyze using a 400 MHz spectrometer[5].

  • Acquisition Parameters (¹H NMR): Set the relaxation delay (D1) to 10 seconds to ensure complete relaxation of all spins, enabling precise quantitative integration of trace impurities[5]. Acquire 32 scans.

  • Data Processing: Phase and baseline correct the spectra. Integrate the target multiplet at 2.6–2.8 ppm against the residual azocane N-H broad singlet (if present) to quantify Impurity A.

Method 2: High-Resolution LC-MS/MS

  • Sample Preparation: Dilute the analyte to 1 mg/mL in LC-MS grade methanol.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase of Water (A) and Acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program: Ramp from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. Monitor the [M+H]⁺ transition at m/z 157.1 for the target API precursor[4] and scan for dimeric masses (e.g., m/z > 300) to quantify over-alkylation byproducts.

Method 3: FTIR Spectroscopic Validation

  • Background Collection: Collect a background spectrum using a clean Diamond Attenuated Total Reflectance (ATR) crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Analysis: Apply 2-3 drops of the neat liquid amine directly onto the ATR crystal. Ensure full coverage.

  • Acquisition & Verification: Acquire the sample spectrum. Validate the presence of the primary amine doublet (3350, 3280 cm⁻¹) and strictly verify the absence of the 2250 cm⁻¹ C≡N stretching band to confirm complete reduction.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safely Handling 2-(azocan-1-yl)ethanamine

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The novel chemical intermediate, 2-(azocan-1-yl)ethanamine, presents...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The novel chemical intermediate, 2-(azocan-1-yl)ethanamine, presents unique opportunities in medicinal chemistry as a scaffold for targeting G-protein coupled receptors (GPCRs) and other central nervous system targets.[1] Its bifunctional nature, with both a primary and a tertiary amine, allows for diverse chemical modifications.[1] However, these same reactive sites necessitate a thorough understanding and implementation of appropriate safety protocols. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

Key safety considerations include:

  • Dermal and Eye Contact: Direct contact with skin and eyes can cause irritation or burns.[5][7][9]

  • Inhalation: Vapors or aerosols may cause respiratory tract irritation.[6][10]

  • Ingestion: Accidental ingestion may be harmful.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling 2-(azocan-1-yl)ethanamine. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[3]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[4][10]Protects against splashes and airborne particles. A full-face shield is recommended when there is a higher risk of splashing.[4]
Skin Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes are required. For tasks with a higher splash potential, a chemical-resistant apron or coveralls should be worn.[4][10][11]Provides a barrier against accidental skin contact.[11]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[4][10] Gloves should be inspected before each use and changed immediately if contaminated.Prevents direct skin contact with the chemical.
Respiratory Protection A NIOSH/MSHA-approved respirator with ammonia or organic vapor cartridges may be necessary if working outside of a fume hood or with poor ventilation.[2][3][4][10][11]Protects against the inhalation of potentially harmful vapors or aerosols.[10] The need for respiratory protection should be determined by a formal risk assessment of the specific procedure.
Operational Plan for Safe Handling

A systematic approach to handling 2-(azocan-1-yl)ethanamine will minimize the risk of exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Always handle 2-(azocan-1-yl)ethanamine in a well-ventilated area, preferably within a certified chemical fume hood.[10][12][13]

  • Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[10]

2. Handling Procedures:

  • Before beginning any work, consult all available safety information and have a clear, written experimental protocol.

  • Avoid direct contact with the skin, eyes, and clothing.[10][12]

  • Do not breathe in dust, fumes, or vapors.[10]

  • Wash hands, face, and any potentially exposed areas thoroughly after handling.[8][12][14]

  • Use non-sparking tools if the compound is flammable, though flammability data is not currently available.[10]

3. First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9][12]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[8][12][15]

  • If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[12][15]

  • If swallowed: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[8][9][12]

PPE_Decision_Workflow PPE Selection for Handling 2-(azocan-1-yl)ethanamine cluster_assessment Risk Assessment cluster_ppe PPE Requirements cluster_action Final Action Start Start: New Procedure with 2-(azocan-1-yl)ethanamine Assess_Ventilation Is the procedure in a certified chemical fume hood? Start->Assess_Ventilation Base_PPE Standard PPE: - Safety Goggles - Lab Coat - Nitrile/Neoprene Gloves - Closed-toe Shoes Assess_Ventilation->Base_PPE Yes Respirator Add NIOSH-approved Respirator Assess_Ventilation->Respirator No Assess_Splash Is there a significant risk of splashing? Assess_Aerosol Is there a potential for aerosol generation? Assess_Splash->Assess_Aerosol No Chem_Apron Add Chemical-Resistant Apron/Coveralls Assess_Splash->Chem_Apron Yes Proceed Proceed with Experiment Assess_Aerosol->Proceed No Respirator_Check Respirator_Check Base_PPE->Assess_Splash Face_Shield Add Full-Face Shield Respirator->Base_PPE Respirator->Proceed Chem_Apron->Assess_Aerosol Chem_Apron->Proceed

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: Responsible Stewardship

Proper disposal of 2-(azocan-1-yl)ethanamine and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Chemical Waste: Dispose of 2-(azocan-1-yl)ethanamine and any solutions containing it as hazardous chemical waste.[8][15] Follow all federal, state, and local environmental regulations.[16]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated, sealed container and disposed of as hazardous waste.[16] Do not discard contaminated items in the regular trash.

  • Spill Cleanup: In the event of a spill, evacuate the area and prevent entry.[12] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal as hazardous waste.[12][13] Ventilate the area and wash the spill site after the material pickup is complete.[12][14]

By adhering to these guidelines, you can confidently and safely incorporate 2-(azocan-1-yl)ethanamine into your research endeavors, paving the way for new discoveries while maintaining the highest standards of laboratory safety.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). VelSafe.
  • Material Safety Data Sheet - GE Healthcare. (n.d.). GE Healthcare.
  • Personal Protective Equipment: Chemical Handling. (2016, April 14). OSHA Safety Training for Agriculture.
  • Personal protective equipment for handling 4-Methyl-1H-indol-3-amine. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Guanethidine sulfate. (2021, January 12). Fisher Scientific.
  • Safety Data Sheet - N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide. (n.d.). Enamine.
  • Material Safety Data Sheet - AB AQUASHADE. (2011, April 19). Applied Biochemists.
  • SAFETY DATA SHEET - Guanidine thiocyanate. (n.d.). Fisher Scientific.
  • 2-(Azocan-1-yl)ethanamine. (n.d.). BLD Pharm.
  • SAFETY DATA SHEET - Ethylamine hydrochloride. (2011, December 15). Fisher Scientific.
  • SAFETY DATA SHEET - Ethanolamine. (2009, June 11). Fisher Scientific.
  • Material Safety Data Sheet - Beminal. (2007, May 7). Pfizer.
  • Safety Data Sheet - Ethcathinone (hydrochloride). (2025, June 24). Cayman Chemical.
  • 2-(azocan-1-yl)ethanamine | Research Chemical. (n.d.). Benchchem.
  • SAFETY DATA SHEET - N,N'-Diisopropylethylamine. (2025, November 6). MilliporeSigma.
  • Safety Data Sheet - 5044. (2015, June 11). Chemtron Supply Corporation.
  • Safety Data Sheet - Diethanolamine-d8. (n.d.). CDN Isotopes.
  • Safety Data Sheet - Zidovudine. (2025, July 3). Cayman Chemical.
  • Safety Data Sheet - N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide dihydrochloride. (n.d.). Enamine.
  • SAFETY DATA SHEET - Thiophene-2-ethylamine. (n.d.). Fisher Scientific.

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